Msx-122
Description
CXCR4 Inhibitor Q-122 is an orally bioavailable inhibitor of CXCR4 with potential antineoplastic and antiviral activities. CXCR4 inhibitor this compound binds to the chemokine receptor CXCR4, preventing the binding of stromal derived factor-1 (SDF-1) to the CXCR4 receptor and receptor activation, which may result in decreased tumor cell proliferation and migration. CXCR4, a chemokine receptor belonging to the GPCR (G protein-coupled receptor) gene family, plays an important role in chemotaxis and angiogenesis and is upregulated in several tumor cell types; it is also a co-receptor for HIV entry into T cells.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-[(pyrimidin-2-ylamino)methyl]phenyl]methyl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-7-17-15(18-8-1)21-11-13-3-5-14(6-4-13)12-22-16-19-9-2-10-20-16/h1-10H,11-12H2,(H,17,18,21)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZXYRKDDXKDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC=C(C=C2)CNC3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897657-95-3 | |
| Record name | MSX-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0897657953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MSX-122 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12715 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MSX-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69D634Q702 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of MSX-122
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSX-122 is a novel, orally bioavailable small molecule that acts as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), is a critical signaling axis implicated in a variety of physiological and pathological processes, including cancer progression.[3][4] Overexpression of CXCR4 is observed in numerous cancers and is associated with enhanced tumor growth, invasion, angiogenesis, metastasis, and therapeutic resistance. This compound exerts its anti-cancer effects by binding to CXCR4 and modulating its downstream signaling pathways, thereby inhibiting cancer cell migration and metastasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling, and details the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Partial Antagonism of CXCR4
This compound functions by competitively binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR), thereby interfering with the binding of its natural ligand, CXCL12. This interaction prevents the conformational changes in the receptor that are necessary for signal transduction. Unlike full antagonists, this compound is classified as a partial antagonist. This distinction is crucial as it suggests that this compound may modulate receptor activity without completely ablating it, potentially offering a more nuanced therapeutic effect with a reduced risk of certain side effects, such as the mobilization of hematopoietic stem cells observed with full antagonists like AMD3100 (Plerixafor).
Impact on Intracellular Signaling Pathways
The binding of CXCL12 to CXCR4 activates several intracellular signaling cascades that are pivotal for cancer cell survival and metastasis. This compound has been shown to specifically interfere with the Gαi-mediated signaling pathway, while not affecting the Gq-pathway.
Key downstream effects of this compound's interaction with CXCR4 include:
-
Modulation of cAMP Levels: As a Gαi-coupled receptor, activation of CXCR4 by CXCL12 typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by antagonizing this interaction, prevents the CXCL12-induced decrease in cAMP, thereby modulating downstream signaling events.
-
Inhibition of Kinase Phosphorylation: The CXCL12/CXCR4 axis is known to activate pro-survival and proliferative pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. Preclinical studies have indicated that this compound can lead to a reduction in the phosphorylation of key kinases in these pathways, including ErbB2, Akt, and ERK.
The signaling pathway of this compound's mechanism of action is depicted in the following diagram:
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in various preclinical assays. The following tables summarize the key quantitative data available.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| CXCR4/CXCL12 Inhibition | U87 (Glioblastoma) | IC50 | ~10 nM | |
| Matrigel Invasion | MDA-MB-231 (Breast Cancer) | % Inhibition (at 100 nM) | 78% |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer Metastasis | Nude Mice | 4 mg/kg, i.p., daily | Significant reduction in lung metastasis | |
| Uveal Melanoma Micrometastasis | Mice | 10 mg/kg, i.p., daily | Significant decrease in hepatic micrometastases |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Synthesis of this compound (N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amine)
This compound is synthesized via a one-step reductive amination reaction.
Protocol:
-
Combine 4-aminomethylaniline and 2-chloropyrimidine in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH4), to the mixture in small portions.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench any excess reducing agent with a weak acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
A schematic of the synthesis workflow is provided below:
CXCR4 Competitive Binding Assay
This assay determines the ability of this compound to compete with a known CXCR4 ligand for binding to the receptor.
Protocol:
-
Cell Culture: Culture a CXCR4-expressing cell line (e.g., MDA-MB-231) in an 8-well slide chamber to appropriate confluency.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for 15 minutes at room temperature.
-
Fixation: Fix the cells with 4% formaldehyde in phosphate-buffered saline (PBS) for 10 minutes.
-
Biotinylated Ligand Incubation: Wash the cells with PBS and then incubate with a biotinylated CXCR4 antagonist, such as TN14003 (50 nM), for 1 hour at room temperature.
-
Streptavidin-Rhodamine Staining: After washing with PBS, incubate the cells with streptavidin-rhodamine for 30 minutes in the dark.
-
Counterstaining and Imaging: Wash the cells and counterstain the nuclei with a suitable stain (e.g., Cytox blue). Visualize and quantify the fluorescence using a fluorescence microscope. A decrease in rhodamine signal in the presence of this compound indicates competitive binding.
cAMP Modulation Assay
This assay measures the effect of this compound on intracellular cAMP levels, providing insight into its impact on Gαi signaling.
Protocol:
-
Cell Seeding: Seed a CXCR4-expressing cell line in a 96-well plate and culture overnight.
-
Pre-treatment with this compound: Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
CXCL12 Stimulation: Stimulate the cells with a known concentration of CXCL12 (e.g., 100 ng/mL) for 15 minutes to induce a decrease in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay) according to the manufacturer's instructions.
-
Data Analysis: Compare the cAMP levels in this compound-treated cells to those treated with CXCL12 alone. An attenuation of the CXCL12-induced cAMP decrease indicates antagonistic activity of this compound.
Matrigel Invasion Assay
This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane matrix.
Protocol:
-
Coating of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture the cancer cell line of interest (e.g., MDA-MB-231) to 70-80% confluency, then serum-starve the cells for 24 hours.
-
Assay Setup: Resuspend the cells in serum-free medium and pre-incubate with different concentrations of this compound for 30 minutes.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for cell invasion.
-
Staining and Quantification: Remove the non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the invaded cells on the lower surface with a stain such as crystal violet.
-
Analysis: Count the number of invaded cells in several random fields of view under a microscope. A reduction in the number of stained cells in the presence of this compound indicates inhibition of invasion.
The workflow for the Matrigel invasion assay is illustrated below:
In Vivo Metastasis Models
Animal models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
Breast Cancer Lung Metastasis Model:
-
Cell Preparation: Harvest MDA-MB-231 human breast cancer cells and resuspend them in sterile PBS.
-
Tumor Cell Inoculation: Inject the cell suspension (e.g., 1.5 x 10^6 cells) into the tail vein of female nude mice.
-
This compound Administration: Begin daily intraperitoneal (i.p.) injections of this compound (e.g., 4 mg/kg) or vehicle control the day after tumor cell inoculation.
-
Monitoring and Endpoint: Monitor the animals for a predetermined period (e.g., 35 days). At the endpoint, sacrifice the animals and harvest the lungs.
-
Analysis: Quantify the metastatic burden in the lungs through histological analysis (H&E staining) and/or quantitative real-time RT-PCR for a human-specific gene (e.g., human CXCR4).
Conclusion
This compound is a promising anti-cancer agent that targets the CXCL12/CXCR4 signaling axis. Its partial antagonistic activity on the CXCR4 receptor leads to the inhibition of key downstream signaling pathways involved in cancer cell migration, invasion, and survival. The in vitro and in vivo data robustly support its potential as a therapeutic for metastatic cancers. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating the properties of this compound and other CXCR4 antagonists.
References
MSX-122 as a Partial CXCR4 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12), play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry. Consequently, CXCR4 has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of MSX-122, a novel, orally bioavailable small molecule that acts as a partial antagonist of CXCR4. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize associated signaling pathways and workflows.
Introduction to this compound
This compound (also known as Q-122) is a potent and specific partial antagonist of the CXCR4 receptor.[1][2] It distinguishes itself from other CXCR4 antagonists by selectively inhibiting Gαi-mediated signaling pathways without affecting Gq-mediated calcium flux.[1][3] This unique mode of action contributes to its anti-inflammatory and anti-metastatic properties, which have been demonstrated in various preclinical models.[3] this compound competitively binds to the CXCL12-binding site on CXCR4, thereby interfering with the downstream signaling cascades that promote cell migration, invasion, and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | ~10 nM | - | CXCR4/CXCL12 inhibition | |
| Invasion Inhibition | 78% inhibition at 100 nM | MDA-MB-231 | Matrigel Invasion Assay | |
| cAMP Modulation | Effective at 10 nM | - | cAMP Assay |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Carrageenan-induced paw edema | 10 mg/kg (i.p.) | Anti-inflammatory activity | |
| Bleomycin-induced lung fibrosis | 10 mg/kg (i.p.) | Blocks lung fibrosis | |
| Breast cancer lung metastasis | 4 mg/kg (i.p., daily) | Blocks metastasis | |
| Uveal melanoma liver metastasis | 10 mg/kg (i.p., daily) | Decreases micrometastases |
Core Signaling Pathways
The interaction of CXCL12 with CXCR4 activates multiple downstream signaling pathways that are crucial for cellular responses. This compound, as a partial antagonist, selectively modulates these pathways.
CXCR4 Signaling Overview
Upon CXCL12 binding, CXCR4 can signal through both G-protein-dependent and independent pathways. The G-protein-dependent pathways are primarily mediated by Gαi and Gαq subunits, leading to the modulation of adenylyl cyclase and phospholipase C, respectively. G-protein-independent signaling can involve pathways like the JAK/STAT cascade.
References
- 1. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Discovery and Synthesis of Msx-122
For Researchers, Scientists, and Drug Development Professionals
Abstract
Msx-122, a novel, orally bioavailable small molecule, has emerged as a promising therapeutic candidate through its targeted inhibition of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry into cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for key assays, summarizes quantitative data on its efficacy and safety, and visualizes the intricate signaling pathways it modulates.
Introduction
The CXCL12/CXCR4 signaling axis is a critical pathway involved in cell proliferation, survival, chemotaxis, migration, and angiogenesis.[1] Its upregulation in various tumor cell types has been strongly associated with tumor progression and metastasis, making it a compelling target for cancer therapy.[1] this compound, identified as N,N'-(1,4-phenylenebis(methylene))bis(pyrimidin-2-amine), is a specific, non-peptide antagonist of CXCR4.[1][2] It acts as a partial antagonist, interfering with the "lock and key" mechanism between CXCR4 and its ligand CXCL12, thereby modulating downstream signaling without displacing CXCL12 from the receptor.[3] This unique mode of action has demonstrated potential in preclinical studies to inhibit metastasis and inflammation.
Discovery and Synthesis
Discovery
The discovery of this compound was the result of structure-activity relationship (SAR) studies aimed at identifying potent, small-molecule CXCR4 antagonists with favorable pharmacokinetic profiles. These efforts led to the identification of this compound as a lead candidate with significant potential for oral administration.
Synthesis
This compound is synthesized through a single-step reductive amination reaction. This method offers an efficient route to the final compound.
Experimental Protocol: Synthesis of this compound
-
Reactants:
-
2-Aminopyrimidine
-
Terephthalaldehyde
-
-
Reaction: Reductive Amination
-
Detailed Protocol:
-
Dissolve terephthalaldehyde and two equivalents of 2-aminopyrimidine in a suitable solvent (e.g., methanol).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the mixture. The use of NaBH3CN is advantageous as it selectively reduces the imine intermediate in the presence of the aldehyde.
-
Acidic conditions are typically employed to facilitate imine formation.
-
The reaction is stirred at room temperature for a specified period to ensure completion.
-
Following the reaction, the product is isolated and purified using standard techniques such as crystallization or column chromatography to yield N,N'-(1,4-phenylenebis(methylene))bis(pyrimidin-2-amine) (this compound).
-
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound via reductive amination.
Mechanism of Action and Signaling Pathways
This compound functions as a partial antagonist of the CXCR4 receptor. Upon binding of its natural ligand, CXCL12, CXCR4 activates several intracellular signaling pathways that are crucial for cell survival and proliferation. This compound interferes with this signaling cascade.
CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR). Ligand binding initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This leads to the activation of downstream effector molecules, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). The activation of these pathways ultimately results in the modulation of transcription factors that regulate cell migration, proliferation, and survival.
Diagram: CXCR4 Signaling Pathway
References
An In-depth Technical Guide to the Downstream Signaling Effects of Msx-122
Audience: Researchers, scientists, and drug development professionals.
Abstract
Msx-122 is a novel, orally bioavailable small-molecule and partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1] By competitively binding to the CXCR4 receptor, this compound allosterically inhibits the binding of its natural ligand, stromal cell-derived factor-1 (CXCL12).[2][3] This action selectively blocks the Gαi-protein signaling cascade while leaving the Gq pathway unaffected, leading to potent anti-inflammatory, anti-angiogenic, and anti-metastatic effects.[4] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, detailed experimental protocols for its characterization, and quantitative data from key functional assays.
Introduction to this compound and its Target: The CXCL12/CXCR4 Axis
The CXCL12/CXCR4 signaling axis is a critical pathway involved in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, angiogenesis, and cancer progression.[5] The binding of the chemokine CXCL12 to its G-protein coupled receptor (GPCR), CXCR4, initiates several downstream signaling cascades that regulate cell proliferation, survival, migration, and adhesion. In oncology, the overexpression of CXCR4 is a common feature in many solid tumors and is often correlated with aggressive metastatic phenotypes and poor patient prognosis.
This compound (also known as Q-122) emerges as a promising therapeutic agent that specifically targets this axis. Unlike full antagonists, this compound is a partial antagonist that modulates CXCR4 function without inducing hematopoietic stem cell mobilization, a significant side effect of other CXCR4 inhibitors like AMD3100 (Plerixafor). Its unique mechanism provides a safer profile for potential long-term therapeutic applications in oncology and inflammatory diseases.
Molecular Mechanism and Downstream Signaling Pathways
This compound exerts its effects by binding to the CXCL12-binding site on CXCR4, thereby interfering with the receptor's activation by its ligand. This interference predominantly impacts the Gαi-coupled signaling pathway.
Upon CXCL12 binding, CXCR4 typically activates heterotrimeric G-proteins, causing the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunits can activate other effectors, including Phosphoinositide 3-kinase (PI3K) and Phospholipase C (PLC). This compound's antagonism prevents this Gαi-mediated decrease in cAMP and inhibits the subsequent activation of the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.
Quantitative Data Presentation
The efficacy of this compound has been quantified in several key functional assays. The data highlights its potency as a CXCR4 antagonist.
| Parameter | Assay Type | Cell Line | Value | Reference(s) |
| IC50 | CXCR4/CXCL12 Action | Not Specified | ~10 nM | |
| Inhibition | Matrigel Invasion | MDA-MB-231 | 78% at 100 nM | |
| Inhibition | Endothelial Tube Formation | HUVEC | 63% at 100 nM |
| In Vivo Model | Cancer Type | Dosing | Effect | Reference(s) |
| Mouse | Breast Cancer Metastasis | 4 mg/kg, i.p., daily | Significantly less lung metastasis | |
| Mouse | Uveal Melanoma Metastasis | 10 mg/kg, i.p., daily | Significantly decreased hepatic micrometastases |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the downstream effects of this compound.
In Vitro Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion. This compound's effect is quantified by measuring the reduction in invading cells in the presence of a chemoattractant.
Methodology:
-
Coating: Thaw Matrigel Basement Membrane Matrix on ice. Dilute to 200-300 µg/mL in cold, serum-free medium. Add 100 µL to the apical chamber of 8.0 µm pore size 24-well inserts and incubate at 37°C for 2-4 hours to allow gel formation.
-
Cell Preparation: Culture MDA-MB-231 cells to ~80% confluency. Harvest and resuspend in serum-free medium. Starve cells for 24 hours.
-
Assay Setup: Following starvation, resuspend cells in serum-free medium. Pre-incubate a suspension of 5 x 104 cells with various concentrations of this compound (e.g., 1 nM - 1000 nM) or vehicle control for 30 minutes.
-
Add 200 µL of the cell suspension to the coated upper chamber. Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or 100 ng/mL CXCL12) to the basolateral chamber.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Quantification: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove non-invading cells from the upper surface of the membrane.
-
Fix the inserts in 4% paraformaldehyde for 20 minutes, then stain the invading cells on the lower surface with 0.5% crystal violet for 15-20 minutes.
-
Wash the inserts and allow them to air dry. Capture images of the stained cells using an inverted microscope and count the number of invaded cells per field.
Endothelial Cell Tube Formation Assay
This assay evaluates the anti-angiogenic potential of this compound by assessing its ability to disrupt the formation of capillary-like structures by endothelial cells (e.g., HUVECs) on a Matrigel layer.
Methodology:
-
Coating: Thaw growth factor-reduced Matrigel on ice. Pre-chill a 96-well plate at -20°C. Add 50 µL of Matrigel to each well and incubate at 37°C for 30-60 minutes to polymerize.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate endothelial growth medium. Harvest cells when they reach ~80-90% confluency.
-
Assay Setup: Resuspend HUVECs (1.5 x 104 cells) in 50 µL of basal medium containing an angiogenic factor (e.g., 50 ng/mL CXCL12). Add various concentrations of this compound or vehicle control.
-
Gently add the 50 µL cell suspension onto the solidified Matrigel layer.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Monitor the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.
cAMP Modulation Assay
This assay measures changes in intracellular cAMP levels to confirm this compound's antagonism of the Gαi-coupled CXCR4 pathway. Since Gαi activation inhibits adenylyl cyclase, an antagonist's effect is measured by its ability to block this inhibition.
Methodology:
-
Cell Preparation: Culture cells expressing CXCR4 (e.g., CHO-K1 cells stably expressing human CXCR4) to ~80% confluency. Harvest and resuspend cells in stimulation buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA, and 0.5mM IBMX, a phosphodiesterase inhibitor).
-
Antagonist Pre-incubation: Dispense cells into a 384-well plate. Add varying concentrations of this compound and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: To measure the inhibition of Gαi, first stimulate adenylyl cyclase with forskolin (e.g., 10 µM final concentration). Then, add a CXCR4 agonist (e.g., CXCL12 at an EC80 concentration) to induce Gαi-mediated inhibition. The presence of this compound should counteract this inhibition.
-
Lysis and Detection: After a 30-minute stimulation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or AlphaScreen). The signal will be inversely proportional to the cAMP concentration.
-
Data Analysis: Plot the signal against the log concentration of this compound to determine its IC50 value, representing the concentration at which it reverses 50% of the agonist-induced inhibition.
Western Blot for Phosphorylated AKT and ERK
This protocol details the detection of phosphorylated (activated) forms of AKT (p-AKT) and ERK (p-ERK) to demonstrate this compound's inhibitory effect on these key downstream survival and proliferation pathways.
Methodology:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, starve them in serum-free medium for 12-24 hours to reduce basal signaling.
-
Pre-treat cells with desired concentrations of this compound or vehicle for 1-2 hours.
-
Stimulate the cells with 100 ng/mL CXCL12 for 15 minutes to activate the CXCR4 pathway.
-
Lysis: Immediately place plates on ice, wash twice with ice-cold PBS, and add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load samples onto an 8-12% SDS-PAGE gel and run at 100-120V.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204), typically at a 1:1000 dilution in 5% BSA/TBST.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total AKT and total ERK. Densitometry analysis is used to quantify the ratio of phosphorylated to total protein.
Conclusion
This compound is a potent and specific partial antagonist of CXCR4 with a distinct downstream signaling footprint. By selectively modulating the Gαi pathway, it effectively inhibits key drivers of cancer progression, including cell migration, invasion, and angiogenesis, with a favorable safety profile. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the preclinical and clinical development of CXCR4-targeted therapies. The continued investigation of this compound and similar compounds holds significant promise for advancing the treatment of metastatic cancers and inflammatory disorders.
References
- 1. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Activity Relationship of Msx-122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Msx-122, a novel, orally bioavailable small molecule, has emerged as a potent and selective partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor and its cognate ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a pivotal role in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV infection. This compound, identified from a series of N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amines, demonstrates a unique mechanism of action by interfering with the CXCL12-CXCR4 interaction and selectively modulating downstream signaling pathways. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its synthesis, biological activity, and the experimental methodologies used for its characterization.
Introduction
The CXCL12/CXCR4 signaling axis is a well-validated target in drug discovery.[1][2] CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to CXCL12, activates multiple intracellular signaling cascades, primarily through Gαi and Gαq proteins.[2][3] These pathways regulate cell proliferation, survival, chemotaxis, and migration.[2] Dysregulation of this axis is implicated in the progression of various cancers, promoting tumor growth and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.
This compound (also known as Q-122) is a partial antagonist of CXCR4 with an IC50 in the low nanomolar range. Unlike other CXCR4 antagonists like AMD3100, this compound selectively inhibits the Gαi-mediated signaling pathway (cAMP modulation) without affecting the Gαq-mediated pathway (calcium flux). This unique profile may offer a superior safety profile for long-term therapeutic use. This guide will explore the chemical features that contribute to the activity of this compound and its analogs.
Structural Activity Relationship (SAR) of Dipyrimidine Amines
The discovery of this compound stemmed from SAR studies on a lead compound, WZ811. The core scaffold of this series is a 1,4-phenylenebis(methylene) linker connecting two pyrimidin-2-amine moieties. Modifications to this scaffold have provided valuable insights into the structural requirements for potent CXCR4 antagonism.
Core Scaffold Modifications
A systematic study of analogs based on the N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine scaffold revealed key structural determinants for activity. The central phenylenediamine linker and the pyrimidine rings were found to be crucial for high-affinity binding to CXCR4.
Quantitative SAR Data
The following table summarizes the in vitro activities of this compound and a key precursor, WZ811. The data highlights the significant improvement in potency achieved with the dipyrimidine structure of this compound.
| Compound | Structure | CXCR4 Binding IC50 (nM) | Matrigel Invasion IC50 (nM) | cAMP Modulation IC50 (nM) |
| This compound | N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine | ~10 | < 100 | ~10 |
| WZ811 | N-benzyl-N-(pyrimidin-2-yl)benzene-1,4-diamine | > 1000 | > 1000 | > 1000 |
Data compiled from multiple sources indicating the superior potency of this compound compared to its predecessor WZ811.
Synthesis
This compound is synthesized through a straightforward and efficient one-step reductive amination reaction.
General Synthesis Scheme
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of terephthalaldehyde (1 equivalent) in an appropriate solvent such as 1,2-dichloroethane (DCE) is added 2-aminopyrimidine (2.2 equivalents).
-
Reagent Addition: Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 equivalents) is added portion-wise to the reaction mixture at room temperature.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.
Experimental Protocols for Biological Evaluation
The biological activity of this compound and its analogs is assessed through a series of in vitro and in vivo assays.
CXCR4 Binding Affinity Assay (Competitive Binding)
This assay determines the ability of a compound to compete with a known ligand for binding to the CXCR4 receptor.
-
Cell Culture: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4, are cultured in a suitable medium (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Assay Preparation: Cells are harvested and seeded in an 8-well slide chamber.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) for 15 minutes at room temperature.
-
Fixation: The cells are then fixed with 4% formaldehyde in PBS for 10 minutes.
-
Competitive Ligand Incubation: After washing with PBS, the cells are incubated with a constant concentration of a biotinylated CXCR4 antagonist, such as TN14003 (50 nM), for 1 hour at room temperature.
-
Staining and Visualization: The cells are washed again and then incubated with a fluorescently-labeled streptavidin conjugate (e.g., streptavidin-rhodamine) for 30 minutes in the dark. Nuclei are counterstained with a suitable dye like DAPI. The fluorescence intensity, which is inversely proportional to the binding affinity of this compound, is visualized and quantified using fluorescence microscopy.
Caption: Workflow for the CXCR4 competitive binding assay.
cAMP Modulation Assay
This functional assay measures the ability of this compound to inhibit the CXCL12-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, a hallmark of Gαi signaling.
-
Cell Culture and Starvation: MDA-MB-231 cells are seeded in a 96-well plate. Prior to the assay, the cells are serum-starved for 4-6 hours.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 30 minutes.
-
Stimulation: The cells are then stimulated with a fixed concentration of CXCL12 (e.g., 100 ng/mL) in the presence of a phosphodiesterase inhibitor like IBMX for 15-30 minutes to induce a decrease in cAMP levels.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: The results are expressed as the percentage of inhibition of the CXCL12-induced cAMP reduction. The IC50 value is calculated from the dose-response curve.
Matrigel Invasion Assay
This assay assesses the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix in response to a chemoattractant.
-
Preparation of Transwell Inserts: Transwell inserts with an 8.0 µm pore size are coated with a thin layer of Matrigel and allowed to solidify at 37°C.
-
Cell Preparation: MDA-MB-231 cells are serum-starved for 24 hours.
-
Assay Setup: The coated inserts are placed in a 24-well plate. The lower chamber is filled with serum-free medium containing CXCL12 (e.g., 200 ng/mL) as the chemoattractant. The serum-starved cells, pre-treated with different concentrations of this compound (e.g., 10 or 100 nM), are seeded into the upper chamber.
-
Incubation: The plate is incubated for 24-48 hours at 37°C to allow for cell invasion.
-
Quantification of Invasion: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface of the membrane are fixed with methanol and stained with a dye such as crystal violet. The number of invaded cells is counted under a microscope, or the stain is eluted and the absorbance is measured.
In Vivo Murine Model of Breast Cancer Metastasis
-
Animal Model: Immunocompromised mice (e.g., female nude mice) are used.
-
Tumor Cell Inoculation: MDA-MB-231 cells (e.g., 1.5 x 10^6 cells) are injected into the tail vein of the mice to establish an experimental lung metastasis model.
-
Treatment: The day after tumor cell injection, mice in the treatment group receive daily intraperitoneal (i.p.) injections of this compound (e.g., 4 mg/kg). The control group receives vehicle injections.
-
Monitoring and Endpoint: The animals are monitored for a predetermined period (e.g., 35 days). At the end of the study, the mice are euthanized, and their lungs are harvested.
-
Analysis of Metastasis: The extent of lung metastasis is evaluated by counting the number of metastatic nodules on the lung surface and by histological analysis of lung sections stained with hematoxylin and eosin (H&E).
Signaling Pathways
This compound exerts its effects by modulating the signaling pathways downstream of the CXCR4 receptor.
Caption: Simplified CXCR4/Gαi signaling pathway modulated by this compound.
Conclusion
This compound represents a significant advancement in the development of CXCR4 antagonists. Its unique partial antagonist profile, characterized by the selective inhibition of the Gαi signaling pathway, offers a promising therapeutic strategy for a range of diseases, particularly metastatic cancer. The structural activity relationship studies of the dipyrimidine amine series have provided a clear understanding of the chemical features required for potent and selective CXCR4 inhibition. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of therapeutic agents. Further optimization of this scaffold holds the potential to yield even more potent and pharmacokinetically favorable CXCR4 antagonists for clinical applications.
References
- 1. Dipyrimidine amines: a novel class of chemokine receptor type 4 antagonists with high specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
MSX-122 Binding Affinity to CXCR4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of MSX-122, a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The information presented is curated for professionals in the fields of pharmacology, oncology, and immunology, with a focus on quantitative data, experimental methodologies, and signaling pathway interactions.
Quantitative Binding and Functional Data
This compound is a potent and orally bioavailable partial antagonist of CXCR4.[1][2][3][4] Its binding and functional inhibition of the CXCR4/CXCL12 axis have been characterized by a half-maximal inhibitory concentration (IC50) value. The available quantitative data is summarized in the table below.
| Compound | Parameter | Value | Assay System | Reference |
| This compound | IC50 | ~10 nM | Inhibition of CXCR4/CXCL12 actions | [2] |
Mechanism of Action
This compound acts as a partial antagonist by binding to the CXCL12-binding site on the CXCR4 receptor. This interaction interferes with the "lock and key" mechanism between CXCR4 and its natural ligand, CXCL12 (also known as SDF-1α), thereby modulating downstream signaling. Notably, this compound selectively inhibits the Gαi-signaling pathway, leading to a modulation of cyclic adenosine monophosphate (cAMP) levels, but does not affect the Gq-pathway, as evidenced by its inactivity in calcium flux assays.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and functional effects of this compound on CXCR4.
Competitive Binding Affinity Assay
This assay determines the ability of this compound to compete with a known CXCR4 antagonist for binding to the receptor.
-
Cell Line: MDA-MB-231 human breast cancer cells, which endogenously express CXCR4.
-
Competitor: Biotinylated TN14003, a known CXCR4 antagonist.
-
Protocol:
-
MDA-MB-231 cells are cultured in an 8-well slide chamber.
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for 15 minutes at room temperature.
-
The cells are then fixed with 4% formaldehyde.
-
Following fixation, the cells are incubated with 50 nM (or 0.05 µg/ml) of biotinylated TN14003.
-
After a washing step, the cells are incubated with streptavidin-rhodamine to visualize the bound biotinylated TN14003.
-
The fluorescence intensity, which is inversely proportional to the binding of this compound, is then quantified.
-
Radiolabeled Ligand Competition Assay
This assay confirms that this compound binds to the CXCL12 binding site on CXCR4.
-
Radioligand: A fluorine-18 radiolabeled analog of this compound ([¹⁸F]MSX-122F).
-
Cell Line: CXCR4-positive metastatic squamous cell carcinoma of the head and neck (SCCHN) cells.
-
Protocol:
-
SCCHN cells are pre-incubated with varying concentrations of unlabeled CXCL12 (e.g., 11, 33, 100, and 400 nM).
-
[¹⁸F]MSX-122F is then added to the cells.
-
The amount of bound radioactivity is measured. A decrease in bound radioactivity with increasing concentrations of CXCL12 indicates that this compound and CXCL12 compete for the same binding site.
-
cAMP Modulation Assay
This functional assay assesses the effect of this compound on the downstream signaling of CXCR4.
-
Cell Line: U87CD4CXCR4 cells (glioblastoma cells engineered to express high levels of CXCR4).
-
Stimulant: CXCL12 (150 ng/mL).
-
Assay Kit: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based LANCE cAMP assay kit.
-
Protocol:
-
U87CD4CXCR4 cells are pre-treated with various concentrations of this compound for 15 minutes.
-
The cells are then stimulated with 150 ng/mL of CXCL12 to induce a decrease in intracellular cAMP levels.
-
The intracellular cAMP concentration is measured using the TR-FRET LANCE assay kit according to the manufacturer's instructions. An attenuation of the CXCL12-induced cAMP decrease by this compound indicates its antagonistic activity.
-
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway associated with this compound and CXCR4.
References
The Pharmacological Profile of Msx-122: A CXCR4 Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Msx-122 is an orally bioavailable, small molecule, partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3] It selectively binds to CXCR4, inhibiting the binding of its cognate ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12).[1][2] The CXCL12/CXCR4 signaling axis is a critical pathway implicated in numerous physiological and pathological processes, including cancer metastasis, inflammation, and HIV entry into T-cells. By disrupting this axis, this compound demonstrates potential as a therapeutic agent in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a summary of its clinical development.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR). This binding prevents the interaction between CXCR4 and its ligand, CXCL12, thereby inhibiting downstream signaling cascades. Specifically, this compound has been shown to interfere with the Gαi-signaling pathway, which leads to the modulation of cyclic adenosine monophosphate (cAMP) levels. Notably, this compound does not affect the Gq-pathway, which is involved in calcium flux. The inhibition of CXCL12/CXCR4 signaling by this compound results in the attenuation of several cellular processes that are crucial for tumor progression and inflammation, including cell proliferation, migration, and angiogenesis.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| CXCR4/CXCL12 Inhibition | - | IC50 | ~10 nM | |
| Matrigel Invasion Assay | MDA-MB-231 (Breast Cancer) | % Inhibition (at 100 nM) | 78% |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer/Disease Type | Dosage | Key Findings | Reference(s) |
| Mouse | Breast Cancer Metastasis | 4 mg/kg (i.p., daily) | Significantly less metastasis | |
| Mouse | Uveal Melanoma Metastasis | 10 mg/kg (i.p., daily) | Significantly decreased numbers of hepatic micrometastases | |
| Mouse | Carrageenan-induced Paw Edema | 10 mg/kg (i.p.) | Blocks inflammation | |
| Mouse | Bleomycin-induced Lung Fibrosis | 10 mg/kg (i.p.) | Blocks lung fibrosis |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Binding Affinity Assay
This assay is designed to determine the ability of this compound to compete with a known CXCR4 ligand for binding to the receptor on cancer cells.
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an 8-well chamber slide.
-
Compound Incubation: The cells are pre-incubated with various concentrations of this compound (e.g., 1, 10, 100, and 1000 nM) for a specified period.
-
Fixation: Following incubation, the cells are fixed with a 4% formaldehyde solution.
-
Competitive Binding: The fixed cells are then incubated with a biotinylated CXCR4 antagonist, such as TN14003, at a concentration of 50 nM.
-
Visualization: To visualize the bound biotinylated antagonist, streptavidin conjugated to a fluorescent marker (e.g., Rhodamine) is added.
-
Analysis: The fluorescence intensity is measured using a fluorescence microscope. A decrease in fluorescence in the presence of this compound indicates competitive binding and inhibition of the labeled antagonist's binding to CXCR4.
Matrigel Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells in response to a chemoattractant.
-
Chamber Preparation: The upper chamber of a transwell insert is coated with Matrigel, a basement membrane matrix.
-
Cell Seeding: Cancer cells, such as MDA-MB-231, are seeded into the upper chamber in a serum-free medium containing different concentrations of this compound.
-
Chemoattraction: The lower chamber is filled with a medium containing CXCL12 (e.g., 200 ng/mL) to act as a chemoattractant.
-
Incubation: The plate is incubated for a period that allows for cell invasion through the Matrigel and the transwell membrane (typically 24-48 hours).
-
Cell Removal: Non-invading cells on the upper surface of the membrane are gently removed with a cotton swab.
-
Staining and Quantification: The invading cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope to quantify the extent of invasion. A reduction in the number of invading cells in the presence of this compound indicates its anti-invasive activity.
cAMP Modulation Assay
This assay measures the effect of this compound on the intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in the CXCR4 signaling pathway.
-
Cell Culture: A suitable cell line expressing CXCR4 is cultured and prepared for the assay.
-
Compound Treatment: Cells are treated with this compound at various concentrations.
-
Stimulation: The cells are then stimulated with CXCL12 to activate the CXCR4 receptor and induce a change in intracellular cAMP levels.
-
Cell Lysis: After stimulation, the cells are lysed to release their intracellular contents, including cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
-
Analysis: The ability of this compound to block the CXCL12-induced modulation of cAMP levels is determined by comparing the cAMP concentrations in treated versus untreated cells.
Clinical Development
A Phase I clinical trial (NCT00591682) was initiated to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with refractory metastatic or locally advanced solid tumors. The study was designed as a dose-escalation trial with a starting dose of 50 mg taken orally once daily. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase II dose. Secondary objectives included assessing preliminary evidence of anti-tumor activity. The status of this clinical trial is listed as "Suspended".
Conclusion
This compound is a potent and orally bioavailable partial antagonist of the CXCR4 receptor with a well-defined mechanism of action. Preclinical data from both in vitro and in vivo studies demonstrate its ability to inhibit key processes in cancer progression and inflammation. While the initial clinical development of this compound has been suspended, the extensive pharmacological data available provides a strong foundation for further research into the therapeutic potential of targeting the CXCL12/CXCR4 axis. The information and protocols detailed in this guide serve as a valuable resource for scientists and researchers in the fields of oncology and drug development.
References
The Role of MSX-122 in Reshaping the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to effective cancer therapy, fostering tumor progression, metastasis, and therapeutic resistance. A key signaling axis orchestrating this complex interplay is the CXCL12/CXCR4 pathway. MSX-122, a novel, orally bioavailable small molecule, has emerged as a potent partial antagonist of the CXCR4 receptor. This technical guide provides an in-depth analysis of the role of this compound in modulating the TME. By competitively binding to CXCR4, this compound disrupts the downstream signaling cascades that fuel tumor growth, angiogenesis, and metastasis. Furthermore, it remodels the immune landscape within the tumor, shifting the balance from an immunosuppressive to an anti-tumor environment. This is achieved by reducing the infiltration of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) while promoting the activity of cytotoxic CD8+ T cells. This guide will detail the mechanism of action of this compound, summarize key preclinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways and experimental workflows involved in its evaluation.
Introduction: The CXCL12/CXCR4 Axis in the Tumor Microenvironment
The TME is a complex ecosystem comprising cancer cells, stromal cells, immune cells, and the extracellular matrix. The communication between these components is critical for tumor progression.[1][2] The chemokine CXCL12 (also known as SDF-1) and its primary receptor, CXCR4, form a pivotal signaling axis that governs many of these interactions.[2][3]
CXCR4 is a G-protein coupled receptor (GPCR) expressed on a wide variety of cells, including cancer cells, endothelial cells, and immune cells.[4] Its ligand, CXCL12, is highly expressed in common sites of metastasis, such as the bone marrow, lungs, and liver. The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events that promote:
-
Tumor Cell Proliferation and Survival: Activation of pathways such as PI3K/Akt and MAPK/ERK supports cancer cell growth and prevents apoptosis.
-
Metastasis: The CXCL12 gradient acts as a chemoattractant, guiding CXCR4-expressing tumor cells to distant organs.
-
Angiogenesis: The CXCL12/CXCR4 axis stimulates the formation of new blood vessels, which are essential for tumor growth and dissemination.
-
Immunosuppression: This axis facilitates the recruitment of immunosuppressive immune cells, such as Tregs and MDSCs, into the TME, thereby dampening the anti-tumor immune response.
Given its central role in tumor progression, the CXCL12/CXCR4 axis represents a prime target for therapeutic intervention.
This compound: A Potent CXCR4 Antagonist
This compound is an orally bioavailable small molecule that acts as a partial antagonist of the CXCR4 receptor. It competitively binds to CXCR4, thereby blocking the binding of its natural ligand, CXCL12, and inhibiting the subsequent downstream signaling. A key feature of this compound is its interference with the Gαi-signaling pathway, leading to a modulation of cyclic AMP (cAMP) levels, without affecting the Gq-pathway responsible for calcium flux.
Preclinical Efficacy of this compound in Modulating the Tumor Microenvironment
Preclinical studies have demonstrated the significant potential of this compound in altering the TME and inhibiting tumor progression across various cancer models.
Inhibition of Tumor Growth and Metastasis
This compound has shown efficacy in reducing primary tumor growth and, most notably, in preventing metastasis. In a preclinical model of breast cancer metastasis, treatment with this compound resulted in a significant reduction in lung metastases.
| Preclinical Model | This compound Dose | Effect on Metastasis | Reference |
| Breast Cancer (MDA-MB-231) | 4 mg/kg, i.p., daily | The average area of micrometastases on the lung surface was reduced from 47.5% in the control group to 13% in the treated group. | |
| Head and Neck Cancer | 10 mg/kg, i.p., daily | Significantly less lung metastasis observed via [18F]FDG-PET imaging compared to the control group. |
Modulation of the Immune Microenvironment
Anti-Angiogenic Effects
The CXCL12/CXCR4 axis is a known promoter of angiogenesis. Preclinical evidence suggests that this compound can inhibit this process. In an in vitro model, this compound was shown to disrupt the formation of endothelial tubular networks, a key step in angiogenesis.
Experimental Protocols
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., CXCL12)
-
Cancer cell line of interest
-
This compound
-
Fixation and staining reagents (e.g., methanol, crystal violet)
Protocol:
-
Coating of Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency. Harvest cells and resuspend in serum-free medium.
-
Assay Setup: Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate. Pre-incubate the cancer cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C. Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
Staining and Quantification: Remove non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol. Stain the cells with crystal violet. Count the number of stained cells in several fields of view under a microscope. The percentage of invasion inhibition can be calculated relative to the vehicle-treated control.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Tissue collection and processing reagents
Protocol:
-
Tumor Cell Implantation: Inject a suspension of cancer cells subcutaneously or orthotopically into the mice. For metastasis studies, cells can be injected intravenously via the tail vein.
-
Treatment: Once tumors reach a palpable size (for primary tumor studies) or after a set period for metastasis models, randomize the mice into treatment and control groups. Administer this compound (e.g., 4-10 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection or oral gavage.
-
Tumor Growth Measurement: For subcutaneous models, measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: Volume = (width)2 x length / 2.
-
Metastasis Quantification: At the end of the study, euthanize the mice and harvest relevant organs (e.g., lungs). Fix the tissues and count the number of metastatic nodules on the organ surface. For a more quantitative assessment, tissues can be sectioned and stained, and the metastatic area can be measured using image analysis software.
-
TME Analysis: Tumors can be excised, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify different immune cell populations (e.g., CD8+ T cells, Tregs, MDSCs).
cAMP Modulation Assay
This assay measures the ability of this compound to inhibit CXCL12-induced changes in intracellular cAMP levels.
Materials:
-
Cells expressing CXCR4 (e.g., CHO-K1-CXCR4 stable cell line)
-
cAMP detection kit (e.g., cAMP-Glo™ Assay from Promega)
-
CXCL12
-
This compound
-
Forskolin (an adenylate cyclase activator)
Protocol:
-
Cell Plating: Plate CXCR4-expressing cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulation: Stimulate the cells with a combination of CXCL12 and forskolin. Forskolin is used to induce a measurable level of cAMP.
-
cAMP Measurement: Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit. The luminescence or fluorescence signal is inversely proportional to the cAMP concentration.
-
Data Analysis: Calculate the percentage of inhibition of the CXCL12-mediated decrease in forskolin-induced cAMP levels for each concentration of this compound.
Signaling Pathways and Experimental Workflows
CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 activates multiple downstream signaling pathways that are crucial for tumor progression. This compound, by blocking this initial interaction, inhibits these subsequent signaling events.
This compound's Impact on the Tumor Microenvironment
This compound reshapes the TME by altering the balance of immune cells, inhibiting angiogenesis, and disrupting the supportive stromal network.
Experimental Workflow for In Vivo Efficacy Study
A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from model selection to data analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that targets the critical CXCL12/CXCR4 signaling axis within the tumor microenvironment. Its ability to inhibit tumor growth and metastasis, coupled with its immunomodulatory effects, makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents, such as immune checkpoint inhibitors. While a Phase 1 clinical trial (NCT00591682) was initiated for this compound in patients with solid tumors, the results have not been publicly disclosed. Future research should focus on elucidating the full spectrum of its effects on the diverse cell populations within the TME, identifying predictive biomarkers for patient stratification, and exploring rational combination strategies to maximize its therapeutic potential. The detailed preclinical data and methodologies presented in this guide provide a solid foundation for these future investigations.
References
- 1. CXCR4/CXCL12 Activities in the Tumor Microenvironment and Implications for Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCL12/CXCR4/CXCR7 Chemokine Axis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Anti-inflammatory Potential of Msx-122: A Technical Guide for Researchers
An In-depth Analysis of the CXCR4 Antagonist Msx-122 and its Role in Modulating Inflammatory Pathways
Abstract
Inflammation is a critical biological process that, when dysregulated, contributes to a myriad of chronic diseases. The chemokine receptor CXCR4 and its ligand CXCL12 have emerged as key players in orchestrating inflammatory responses, making them attractive targets for therapeutic intervention. This compound, a novel, orally active small molecule, acts as a partial antagonist of the CXCR4 receptor. Preclinical studies have demonstrated its significant anti-inflammatory properties across various animal models. This technical guide provides a comprehensive overview of the anti-inflammatory attributes of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals investigating new frontiers in anti-inflammatory therapeutics.
Introduction to this compound
This compound, chemically designated as N,N′-(1,4-phenylenebis(methylene))dipyrimidin-2-amine, is a unique small molecule modulator of the C-X-C chemokine receptor type 4 (CXCR4).[1] It functions as a partial antagonist, interfering with the binding of the natural ligand, stromal cell-derived factor-1 (CXCL12), to CXCR4.[2][3] This interaction is pivotal in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis.[4][5] this compound has demonstrated promising anti-inflammatory activity in several preclinical models, suggesting its therapeutic potential for a range of inflammatory conditions.
Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis
The anti-inflammatory effects of this compound are rooted in its ability to modulate the signaling cascade initiated by the CXCL12/CXCR4 axis.
The CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor (GPCR). Upon binding of its ligand CXCL12, CXCR4 activates intracellular signaling pathways, primarily through the Gαi subunit of its associated G-protein. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Downstream of this, a cascade of events promoting cell survival, proliferation, and chemotaxis is initiated.
This compound's Modulatory Role
This compound exerts its function by binding to the CXCL12-binding site on the CXCR4 receptor. This competitive binding prevents CXCL12 from fully activating the receptor. A key differentiator of this compound from other CXCR4 antagonists like AMD3100 is its specific interference with the Gαi-signaling pathway, thereby blocking the CXCL12-induced reduction in cAMP levels. However, it does not affect the Gq-pathway, which is responsible for calcium flux. This selective modulation of downstream signaling may contribute to its unique pharmacological profile.
Quantitative Data on Anti-inflammatory Efficacy
The potency and efficacy of this compound have been quantified in both in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound
| Assay | Target | Metric | Value | Reference |
| cAMP Modulation | CXCR4/CXCL12 | IC50 | ~10 nM | |
| Cell Invasion | MDA-MB-231 cells | % Inhibition (at 100 nM) | 78% |
Table 2: In Vivo Anti-inflammatory Efficacy of this compound
| Model | Species | This compound Dose | Route | Key Finding | Reference |
| Carrageenan-Induced Paw Edema | Mouse | 10 mg/kg | i.p. | >50% inhibition of inflammation | |
| DSS-Induced Experimental Colitis | Mouse | Not specified | Not specified | Significantly less epithelial erosion and crypt destruction | |
| Bleomycin-Induced Lung Fibrosis | Mouse | 10 mg/kg | i.p. | Blocks lung fibrosis |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols for the key in vivo inflammation models used to evaluate this compound.
Carrageenan-Induced Paw Edema
This is a widely used model to assess acute inflammation.
Protocol Details:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Induction of Edema: A subcutaneous injection of 50 µL of 1% λ-carrageenan in saline is administered into the plantar surface of the right hind paw.
-
Treatment: this compound (10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection, typically 1 hour prior to carrageenan injection.
-
Assessment: Paw volume is measured using a plethysmometer or calipers at baseline and at various time points after carrageenan injection, with a key endpoint at 24 hours.
-
Endpoint Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated group to the vehicle-treated control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis
This model mimics human inflammatory bowel disease.
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are given drinking water containing 5% (w/v) dextran sulfate sodium (DSS) for 7 consecutive days to induce acute colitis.
-
Treatment and Recovery: Following the 7-day DSS administration, mice are provided with regular drinking water for a 3-day recovery period. This compound or vehicle is administered during this recovery phase.
-
Assessment: Clinical signs of colitis, such as weight loss, stool consistency, and the presence of occult blood, are monitored daily.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Histological analysis is performed on colon sections stained with hematoxylin and eosin (H&E) to assess the degree of inflammation, epithelial erosion, and crypt destruction.
Bleomycin-Induced Lung Fibrosis
This model is used to study pulmonary inflammation and subsequent fibrosis.
Protocol Details:
-
Animal Model: C57BL/6 mice are a suitable strain for this model.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to induce lung injury and fibrosis.
-
Treatment: this compound (10 mg/kg) or vehicle is administered via i.p. injection. The treatment regimen can vary but typically starts shortly after bleomycin administration and continues for the duration of the study.
-
Assessment: The development of fibrosis is typically assessed at 14 to 28 days post-bleomycin administration.
-
Endpoint Analysis: Lungs are harvested for histological analysis (e.g., Masson's trichrome staining to visualize collagen deposition) and biochemical assays (e.g., hydroxyproline assay to quantify collagen content).
Concluding Remarks
This compound presents a compelling profile as a novel anti-inflammatory agent. Its targeted mechanism of action on the CXCR4/CXCL12 signaling pathway, coupled with demonstrated efficacy in preclinical models of acute and chronic inflammation, underscores its therapeutic potential. The data summarized and protocols detailed in this guide offer a foundational resource for researchers aiming to further investigate the immunomodulatory properties of this compound and explore its applicability to a range of inflammatory disorders. Further studies are warranted to elucidate the full spectrum of its anti-inflammatory effects and to translate these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for Msx-122 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Msx-122, a potent and orally bioavailable partial antagonist of the C-X-C chemokine receptor 4 (CXCR4). This compound competitively binds to the CXCL12-binding site on CXCR4, effectively modulating downstream signaling pathways involved in cancer cell migration, invasion, and angiogenesis.[1][2][3]
Mechanism of Action
This compound exerts its antagonistic effects by interfering with the interaction between CXCR4 and its cognate ligand, CXCL12 (also known as SDF-1). This disruption primarily impacts the Gαi-signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, contrary to the inhibitory effect of CXCL12.[1][4] Notably, this compound does not affect the Gq-pathway, as evidenced by its inactivity in calcium flux assays. The downstream consequences of this compound's interaction with CXCR4 include the inhibition of key signaling molecules such as phosphorylated ErbB2 (pErbB2), phosphorylated AKT (pAKT), and phosphorylated ERK (pERK), which are crucial for cell proliferation, survival, and migration.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in key in vitro functional assays.
| Assay | Cell Line | Metric | Value | Reference |
| CXCR4/CXCL12 Binding | - | IC50 | ~10 nM | |
| Matrigel Invasion | MDA-MB-231 | % Inhibition (at 100 nM) | 78% | |
| Endothelial Tube Formation | HUVEC | % Inhibition (at 100 nM) | 63% |
| Signaling Pathway Modulation | Effect of this compound | Reference |
| cAMP Modulation | Blocks CXCL12-induced decrease in cAMP | |
| pErbB2, pAKT, pERK | Reduction in phosphorylation |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This protocol is designed to assess the ability of this compound to compete with a fluorescently labeled CXCL12 for binding to CXCR4 on the surface of living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat or MDA-MB-231)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
This compound
-
Assay Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
96-well round-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Culture CXCR4-expressing cells to a sufficient density. On the day of the assay, harvest the cells and wash them with Assay Buffer. Resuspend the cells in Assay Buffer to a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentrations.
-
Assay Setup:
-
Add 50 µL of the cell suspension to each well of a 96-well plate.
-
Add 50 µL of the 2x this compound dilutions to the respective wells. For control wells, add 50 µL of Assay Buffer.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a final concentration determined by prior titration (e.g., 100 ng/mL) to all wells.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 200 µL of cold Assay Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 200 µL of Assay Buffer and acquire data on a flow cytometer.
-
Analysis: Determine the median fluorescence intensity (MFI) for each sample. Plot the MFI against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
CXCL12
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (typically 1:3 to 1:5). Add 50-100 µL of the diluted Matrigel to the upper chamber of the transwell inserts and incubate at 37°C for at least 1 hour to allow for polymerization.
-
Cell Preparation: Culture MDA-MB-231 cells and serum-starve them overnight before the assay. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10^5 cells/mL.
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS and CXCL12 (e.g., 100 ng/mL) as the chemoattractant.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Seed 100 µL of the cell suspension into the Matrigel-coated upper chamber.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the insert in 70% ethanol or 4% paraformaldehyde for 10-15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 10 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification: Count the number of invaded cells in several microscopic fields per insert. Calculate the percentage of invasion inhibition relative to the vehicle control.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a Matrigel substrate, a key step in angiogenesis, and the inhibitory effect of this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel Basement Membrane Matrix, growth factor reduced
-
96-well plates
-
Endothelial cell growth medium (e.g., EGM-2)
-
CXCL12
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Microscope
Protocol:
-
Plate Coating: Thaw growth factor-reduced Matrigel on ice. Add 50 µL of Matrigel to each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow polymerization.
-
Cell Preparation: Culture HUVECs in endothelial cell growth medium. Harvest the cells and resuspend them in basal medium (e.g., EBM-2) with 0.5% serum.
-
Assay Setup:
-
Prepare a cell suspension of HUVECs (e.g., 2 x 10^4 cells) in basal medium containing CXCL12 (e.g., 50-100 ng/mL).
-
Add various concentrations of this compound or vehicle control to the cell suspension and pre-incubate for 30 minutes.
-
Gently add 100-150 µL of the cell suspension to each Matrigel-coated well.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification:
-
Visualize the tube formation using a phase-contrast microscope.
-
For quantitative analysis, the total tube length or the number of branch points can be measured using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Alternatively, stain the cells with Calcein AM for fluorescent imaging.
-
cAMP Modulation Assay
This assay measures the intracellular levels of cAMP to determine the effect of this compound on the Gαi-coupled signaling of CXCR4.
Materials:
-
CXCR4-expressing cells (e.g., CHO-K1 cells stably expressing CXCR4)
-
CXCL12
-
This compound
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., ELISA-based or HTRF-based)
-
96-well plates
Protocol:
-
Cell Seeding: Seed CXCR4-expressing cells into a 96-well plate and culture overnight.
-
Assay Conditions:
-
Wash the cells with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
-
Stimulation:
-
To measure the inhibition of CXCL12-induced cAMP reduction, first stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to elevate basal cAMP levels.
-
Then, add CXCL12 (e.g., 100 ng/mL) to the wells and incubate for an additional 15-30 minutes.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Analysis: Calculate the percentage of inhibition of the CXCL12-induced cAMP reduction by this compound.
Western Blotting for Phosphorylated Signaling Proteins (pAKT, pERK)
This protocol is to assess the effect of this compound on the phosphorylation status of key downstream signaling molecules.
Materials:
-
CXCR4-expressing cells (e.g., MDA-MB-231)
-
CXCL12
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against pAKT (Ser473), total AKT, pERK1/2 (Thr202/Tyr204), and total ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells and serum-starve overnight. Treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with CXCL12 (e.g., 100 ng/mL) for 5-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound signaling pathway antagonism.
Caption: Matrigel invasion assay workflow.
References
Application Note: Measuring Cancer Cell Invasion with the Matrigel Invasion Assay Using Msx-122, a CXCR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The invasion of cancer cells through the extracellular matrix (ECM) is a critical step in tumor metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Matrigel invasion assay to evaluate the inhibitory effects of Msx-122, a potent and orally bioavailable antagonist of the CXCR4 receptor. The CXCL12/CXCR4 signaling axis is a key pathway implicated in cancer cell migration, invasion, and metastasis, making it an attractive target for anti-cancer therapeutics.[1][2][3][4] this compound specifically binds to the CXCR4 receptor, preventing its interaction with its ligand, CXCL12 (also known as SDF-1α), thereby inhibiting downstream signaling that promotes cell invasion.[5]
This compound: A Small Molecule Inhibitor of CXCR4
This compound is a small molecule, non-peptide antagonist of the C-X-C motif chemokine receptor 4 (CXCR4). It acts as a partial antagonist, interfering with the binding of CXCL12 to CXCR4 and subsequently blocking downstream signaling pathways that are crucial for cell migration and invasion. Studies have shown that this compound exhibits potent anti-metastatic and anti-inflammatory activities. It has an IC50 value of approximately 10 nM for inhibiting CXCR4/CXCL12 actions.
Quantitative Data Summary
The following table summarizes the inhibitory effect of this compound on the invasion of MDA-MB-231 human breast cancer cells, a cell line known to express high levels of CXCR4.
| Compound | Concentration | Cell Line | Percent Inhibition of Invasion | Reference |
| This compound | 100 nM | MDA-MB-231 | 78% | |
| AMD3100 | 100 nM | MDA-MB-231 | 62% |
Experimental Protocols
Materials
-
24-well Transwell® inserts (8.0 µm pore size)
-
24-well companion plates
-
Corning® Matrigel® Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (to be dissolved in an appropriate solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Inverted microscope
Detailed Protocol for Matrigel Invasion Assay
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Dilute Matrigel® with cold, serum-free medium to a final concentration of 200-300 µg/mL. Keep all solutions and equipment on ice.
-
Carefully add 100 µL of the diluted Matrigel® solution to the upper chamber of each Transwell® insert.
-
Incubate the plates at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
After solidification, carefully remove the remaining liquid from the inserts without disturbing the Matrigel layer. Do not let the Matrigel dry out.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells (e.g., MDA-MB-231) to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and centrifuge.
-
Resuspend the cell pellet in serum-free medium and perform a cell count.
-
Prepare a cell suspension of 2.5 x 10^4 to 5 x 10^4 cells in 100 µL of serum-free medium. The optimal cell number may vary depending on the cell type.
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Pre-treat the cell suspension with the desired concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Invasion Assay Setup:
-
Add 600 µL of medium containing 10% FBS (chemoattractant) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Seed 100 µL of the pre-treated cell suspension into the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time should be optimized for the specific cell line being used.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.
-
Wash the inserts gently with PBS.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 70% ethanol) for 10 minutes.
-
Stain the cells with 0.1% crystal violet solution for 10-15 minutes at room temperature.
-
Wash the inserts thoroughly with distilled water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained, invaded cells using an inverted microscope.
-
Capture images from several random fields of view (e.g., 4-5 fields per insert) at 10x or 20x magnification.
-
Count the number of invaded cells per field. The average number of cells from the replicate wells for each condition can then be calculated.
-
Alternatively, the dye can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Visualizations
Figure 1. Experimental workflow for the Matrigel invasion assay with this compound.
Figure 2. Simplified signaling pathway of CXCL12/CXCR4 and the inhibitory action of this compound.
References
- 1. The CXCL12-CXCR4 Signaling Axis Plays a Key Role in Cancer Metastasis and is a Potential Target for Developing Novel Therapeutics against Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Role of chemokine receptor CXCR4 in breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Application Notes and Protocols for cAMP Modulation Assay with Msx-122
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including cancer metastasis, inflammation, and HIV-1 entry. Its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), activates intracellular signaling cascades upon binding. One of the key pathways modulated by CXCR4 activation is the cyclic adenosine monophosphate (cAMP) signaling pathway. CXCR4 is coupled to the inhibitory G protein, Gαi, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Msx-122 is a potent, orally bioavailable, small-molecule partial antagonist of CXCR4 with an IC50 of approximately 10 nM.[1][2] It has demonstrated anti-inflammatory and anti-metastatic activity by blocking the CXCR4/CXCL12 signaling axis.[1][3] This document provides detailed application notes and protocols for performing a cAMP modulation assay to characterize the antagonistic activity of this compound on CXCR4.
Principle of the Assay
This assay measures the ability of this compound to counteract the CXCL12-induced inhibition of adenylyl cyclase. In cells expressing CXCR4, stimulation with CXCL12 will lead to a decrease in intracellular cAMP levels. To facilitate the measurement of this decrease, adenylyl cyclase is first stimulated with forskolin, a direct activator of the enzyme, which results in a significant increase in basal cAMP levels.[4] In the presence of a CXCR4 agonist like CXCL12, this forskolin-stimulated cAMP production is attenuated. A CXCR4 antagonist, such as this compound, will reverse this attenuation, leading to a dose-dependent increase in cAMP levels back towards the level seen with forskolin alone.
Data Presentation
The following tables summarize the quantitative data for the key reagents used in the cAMP modulation assay with this compound.
Table 1: this compound Concentration and Activity
| Parameter | Value | Reference |
| IC50 | ~10 nM | |
| In Vitro Concentration Range | 1 - 1000 nM |
Table 2: Reagent Concentrations for cAMP Modulation Assay
| Reagent | Typical Concentration Range | Purpose | Reference |
| This compound | 1 nM - 10 µM | CXCR4 Antagonist | |
| CXCL12 (SDF-1α) | 1 - 200 ng/mL | CXCR4 Agonist | |
| Forskolin | 1 - 50 µM | Adenylyl Cyclase Activator |
Signaling Pathway Diagram
References
Application Notes: Msx-122 Administration in Mouse Models
Introduction
Msx-122 is an orally bioavailable, small-molecule partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4)[1][2][3][4]. The interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), is a critical signaling axis involved in numerous physiological and pathological processes, including cell proliferation, survival, chemotaxis, and migration[3]. In oncology, this pathway plays a pivotal role in tumor progression, angiogenesis, metastasis, and the homing of cancer cells to organs rich in CXCL12, such as the lungs, liver, and bone marrow. This compound disrupts this interaction, presenting a promising therapeutic strategy for metastatic cancers and inflammatory diseases. These notes provide detailed protocols and data for the administration of this compound in various mouse models.
Mechanism of Action
This compound functions by binding to the CXCR4 receptor, thereby interfering with the binding of its natural ligand, CXCL12. This blockade specifically inhibits the Gαi-signaling pathway, which leads to a modulation (increase) in cyclic AMP (cAMP) levels, but does not affect the Gq-pathway responsible for calcium flux. Unlike some other CXCR4 antagonists, this compound is a partial antagonist that does not mobilize stem cells, suggesting it may be safer for long-term therapeutic use. Its action inhibits downstream cellular processes crucial for cancer metastasis and inflammation, such as cell invasion and angiogenesis.
References
Determining the Potency of Msx-122: Application Notes and Protocols for Cancer Cell Line IC50 Analysis
For Immediate Release
[City, State] – [Date] – Comprehensive application notes and detailed protocols are now available for researchers, scientists, and drug development professionals focused on the evaluation of Msx-122, a promising CXCR4 antagonist. These resources provide a framework for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical step in assessing its therapeutic potential.
This compound is a small molecule inhibitor that targets the C-X-C chemokine receptor type 4 (CXCR4), a key player in tumor progression, metastasis, and therapeutic resistance.[1] The interaction between CXCR4 and its ligand, CXCL12, triggers a cascade of signaling events that promote cancer cell survival, proliferation, and migration.[1] By blocking this interaction, this compound holds promise as a novel anti-cancer agent.[2]
Unveiling the Potency of this compound: A Summary of IC50 Values
The potency of a compound is a key determinant of its potential clinical efficacy. The IC50 value, which represents the concentration of a drug required to inhibit a specific biological process by 50%, is a standard metric for this assessment.[3] While extensive data on the direct cytotoxic IC50 of this compound across a wide range of cancer cell lines is still emerging, the available information highlights its potent activity as a CXCR4 antagonist.
| Cancer Type | Cell Line | Assay Type | IC50 Value | Reference |
| General | - | CXCR4 Antagonism | ~10 nM | [4] |
| Glioblastoma | U87 | cAMP Modulation | ~10 nM | |
| Breast Cancer | MDA-MB-231 | Cell Invasion | >100 nM (78% inhibition at 100 nM) | |
| Head and Neck Cancer | Various | Cell Viability | Data Not Available | |
| Uveal Melanoma | Various | Cell Viability | Data Not Available |
Note: The IC50 values presented are based on different assay types and may not be directly comparable. The ~10 nM value reflects the concentration required to antagonize CXCR4 signaling, while the value for MDA-MB-231 indicates the concentration needed to inhibit cell invasion, a downstream effect of CXCR4 signaling. Further studies are required to establish the direct cytotoxic IC50 values in a broader panel of cancer cell lines.
The Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis
This compound exerts its anti-cancer effects by disrupting the signaling cascade initiated by the binding of CXCL12 to the CXCR4 receptor. This G-protein coupled receptor (GPCR) activates multiple downstream pathways crucial for cancer progression.
References
Application Notes and Protocols: Utilizing Msx-122 in a Breast Cancer Metastasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains the primary cause of mortality in breast cancer patients. The intricate process of cancer cell dissemination to distant organs is orchestrated by a complex network of signaling molecules, among which the CXCL12/CXCR4 axis plays a pivotal role. The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor that, upon binding to its ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates downstream signaling pathways crucial for cell migration, invasion, and survival.[1][2] Elevated expression of CXCR4 on the surface of breast cancer cells is strongly associated with an increased propensity for metastasis to organs that highly express CXCL12, such as the lungs, liver, and bone marrow.
Msx-122 is a potent and orally bioavailable small molecule that acts as a partial antagonist of the CXCR4 receptor.[2][3] By binding to the CXCL12-binding site on CXCR4, this compound effectively blocks the downstream signaling cascade initiated by the CXCL12/CXCR4 interaction.[4] This inhibitory action disrupts the chemotactic guidance of cancer cells towards metastatic sites, thereby impeding the metastatic process. These application notes provide detailed protocols for utilizing this compound in preclinical breast cancer metastasis models, including both in vitro and in vivo experimental setups.
Mechanism of Action: Inhibition of the CXCL12/CXCR4 Signaling Pathway
The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G-proteins. This activation initiates a cascade of downstream signaling events that are central to cell motility and invasion. This compound competitively inhibits the binding of CXCL12 to CXCR4, thereby attenuating these pro-metastatic signals. A key consequence of CXCR4 activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been shown to counteract this CXCL12-induced reduction in cAMP, providing a measurable readout of its antagonistic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In Vivo Isolation of a Highly-aggressive Variant of Triple-negative Human Breast Cancer MDA-MB-231 Using Serial Orthotopic Transplantation | Anticancer Research [ar.iiarjournals.org]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Msx-122 in Uveal Melanoma In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uveal melanoma is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, predominantly to the liver. The chemokine receptor CXCR4, and its ligand CXCL12, play a pivotal role in tumor progression and metastasis. The CXCL12/CXCR4 signaling axis is implicated in the chemotaxis, survival, and proliferation of cancer cells, making it a promising therapeutic target. Msx-122 is an orally bioavailable, small-molecule partial antagonist of CXCR4, which has demonstrated anti-metastatic activity in preclinical cancer models. These application notes provide detailed protocols for the in vivo evaluation of this compound in a uveal melanoma murine model.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies investigating the efficacy of CXCR4 antagonists in uveal melanoma models.
Table 1: Effect of CXCR4 Antagonist TN14003 on Hepatic Micrometastases in a Mouse Uveal Melanoma Model
| Treatment Group | N | Mean Number of Hepatic Micrometastases (± SD) | P-value vs. Control (PBS) |
| Group 1 (TN14003 before inoculation) | 8 | 67.43 ± 27.36 | < 0.05 |
| Group 2 (TN14003 after enucleation) | 7 | 171.14 ± 65.87 | Not Significant |
| Group 3 (Control - PBS) | 7 | 145.71 ± 112.35 | - |
Data adapted from a study on the CXCR4 antagonist TN14003 in a B16LS9 mouse melanoma model, which is often used to study uveal melanoma metastasis[1].
Signaling Pathway
The CXCL12/CXCR4 signaling cascade is a critical pathway in uveal melanoma metastasis. Upon binding of CXCL12 to the CXCR4 receptor on uveal melanoma cells, a conformational change in the receptor activates intracellular G-proteins. This activation triggers downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and migration. This compound, as a CXCR4 antagonist, blocks the initial ligand-receptor interaction, thereby inhibiting these downstream effects.
Experimental Protocols
Animal Model and Cell Line Selection
-
Animal Model: NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice are a suitable choice for xenograft studies with human uveal melanoma cell lines due to their compromised immune system, which prevents graft rejection[2].
-
Cell Line: The human uveal melanoma cell line OCM3 is recommended for in vivo studies as it expresses high levels of CXCR4 and reliably forms metastatic liver tumors[2]. Other suitable cell lines include Mel290, which has also been used to establish hepatic micrometastases in murine models.
In Vivo Experimental Workflow for this compound Efficacy
The following diagram outlines the key steps for an in vivo study evaluating the efficacy of this compound in a uveal melanoma mouse model.
Detailed Methodologies
a. Cell Culture and Preparation:
-
Culture OCM3 human uveal melanoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in serum-free RPMI-1640 at a concentration of 2 x 10^6 cells/mL for injection.
b. Animal Handling and Tumor Inoculation:
-
Acclimatize 6-8 week old female NOD-SCID mice for at least one week before the experiment.
-
Anesthetize mice using an appropriate anesthetic (e.g., isoflurane).
-
For a liver metastasis model, perform an intrasplenic injection:
-
Make a small incision in the left flank to expose the spleen.
-
Inject 2 x 10^5 cells in 100 µL of serum-free medium into the spleen capsule using a 27-gauge needle[2].
-
Close the incision with sutures or surgical clips.
-
-
For an orthotopic model, perform an intraocular injection into the posterior compartment of the eye.
-
Administer appropriate post-operative analgesia.
c. This compound Administration:
-
Prepare this compound in a suitable vehicle (e.g., sterile PBS).
-
Based on preclinical studies in other cancer models, a starting dose of 4 mg/kg administered daily via intraperitoneal (i.p.) injection is recommended.
-
The control group should receive an equivalent volume of the vehicle.
-
Treatment can commence 24 hours after tumor cell inoculation and continue for the duration of the study.
d. Monitoring of Tumor Growth and Metastasis:
-
If using a cell line expressing a reporter gene (e.g., luciferase), monitor tumor growth and metastasis non-invasively using bioluminescence imaging at regular intervals (e.g., weekly).
-
Monitor the general health and body weight of the mice regularly.
-
For subcutaneous models, measure tumor volume with calipers.
e. Endpoint Analysis:
-
Euthanize mice at a predetermined endpoint (e.g., 18-28 days post-inoculation, or when tumors reach a specific size, or when signs of morbidity appear)[2].
-
Perform a necropsy and carefully examine the liver and other organs for visible metastases.
-
Collect the liver and other relevant tissues.
-
Fix tissues in 10% neutral buffered formalin for histological analysis (H&E staining) to confirm and count micrometastases.
-
Alternatively, snap-freeze tissue in liquid nitrogen for molecular analysis.
-
Quantify human tumor cells in the mouse liver by performing quantitative PCR (qPCR) for a human-specific gene (e.g., human hypoxanthine-guanine phosphoribosyltransferase - hHPRT).
Conclusion
The protocols outlined provide a framework for the in vivo evaluation of the CXCR4 antagonist this compound in preclinical models of uveal melanoma. By targeting the CXCL12/CXCR4 axis, this compound holds the potential to inhibit the metastatic cascade in this aggressive disease. Careful execution of these in vivo studies is crucial to determine the therapeutic efficacy and potential of this compound for clinical translation.
References
Application Notes and Protocols for Intraperitoneal Injection of Msx-122 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Msx-122, a small molecule antagonist of the CXCR4 receptor, in preclinical mouse models. The following sections detail the mechanism of action, summarize effective dosages from various studies, and provide detailed protocols for its intraperitoneal administration.
Mechanism of Action
This compound is a partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4), which inhibits the binding of its natural ligand, CXCL12 (also known as SDF-1).[1][2] The interaction between CXCL12 and CXCR4 activates intracellular signaling pathways that are crucial for cell survival, proliferation, migration, and angiogenesis.[2] By blocking this interaction, this compound can effectively inhibit processes such as tumor metastasis and inflammation.[3][4] this compound has an IC50 of approximately 10 nM for inhibiting CXCR4/CXCL12 actions.
Data Summary of this compound Dosage in Mice
The following table summarizes the intraperitoneal dosages of this compound used in various mouse models as reported in preclinical studies.
| Mouse Model | Dosage | Frequency | Vehicle | Outcome | Reference |
| Breast Cancer Metastasis (MDA-MB-231 cells) | 4 mg/kg | Daily | Not Specified | Blocked metastasis | |
| Uveal Melanoma Micrometastasis (OMM2.3 cells) | 10 mg/kg | Daily | 45% Cyclodextrin | Significantly decreased hepatic micrometastases | |
| Carrageenan-Induced Paw Edema (Inflammation) | 10 mg/kg | Single Dose | Not Specified | Blocked inflammation | |
| Bleomycin-Induced Lung Fibrosis | 10 mg/kg | Not Specified | Not Specified | Blocked lung fibrosis | |
| Colon Cancer (AOM-induced in Apc+/Min mice) | 2.5 mg/kg | Three times weekly | DMSO | Significantly reduced tumor formation | |
| DSS-Induced Colitis (Inflammation) | 10 mg/kg | Daily (for 3 days after DSS) | Not Specified | Attenuated inflammation and epithelial damage |
Signaling Pathway
The diagram below illustrates the CXCL12/CXCR4 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (e.g., 45% (w/v) β-cyclodextrin in sterile water, or 0.5% CMC-Na in saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
1 mL syringes
-
25-27 gauge needles
-
Animal scale
-
70% ethanol
Preparation of this compound for Injection
This protocol is a general guideline. The choice of vehicle may depend on the specific experimental requirements and the formulation of this compound used.
-
Determine the required concentration: Calculate the total amount of this compound needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the injection volume (typically 100-200 µL for a 25g mouse).
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Prepare the vehicle:
-
For 45% Cyclodextrin: Dissolve the appropriate amount of β-cyclodextrin in sterile water.
-
For 0.5% CMC-Na/saline: Dissolve 0.5 g of carboxymethylcellulose sodium in 100 mL of sterile saline. This may require stirring for an extended period.
-
-
Dissolve this compound:
-
Add the appropriate volume of the chosen vehicle to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonication may be used to aid dissolution. For some formulations, a suspension may be formed.
-
-
Sterilization: If the preparation was not performed under strict aseptic conditions, the final solution can be sterilized by filtering through a 0.22 µm syringe filter if the compound is fully dissolved. For suspensions, aseptic preparation is crucial.
-
Storage: It is recommended to prepare the solution fresh for each set of injections. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advised to prevent repeated freeze-thaw cycles.
Intraperitoneal Injection Procedure
-
Animal Handling and Restraint:
-
Gently remove the mouse from its cage and weigh it to calculate the precise injection volume.
-
Restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The mouse should be held in a head-down position to allow the abdominal organs to move away from the injection site.
-
-
Identifying the Injection Site:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Use a new sterile syringe and needle for each animal.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. The needle should penetrate the skin and the abdominal wall.
-
Aspirate slightly by pulling back on the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or a yellowish fluid (urine) appears, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as bleeding at the injection site, abdominal swelling, or changes in behavior.
-
Apply gentle pressure to the injection site with sterile gauze if minor bleeding occurs.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study using this compound in a mouse model of cancer metastasis.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis with Msx-122 in HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both physiological and pathological conditions. In cancer, tumor growth and metastasis are highly dependent on the formation of a new blood supply. The CXCL12/CXCR4 signaling axis has been identified as a key regulator of angiogenesis, making it a promising target for anti-cancer therapies.[1][2] Msx-122 is a potent and orally bioavailable small molecule antagonist of the CXCR4 receptor, with an IC50 of approximately 10 nM.[3][4] By blocking the interaction between CXCL12 and CXCR4, this compound disrupts downstream signaling pathways that promote endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[1]
These application notes provide detailed protocols for utilizing this compound to study its anti-angiogenic effects on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell line widely used in angiogenesis research.
Mechanism of Action: this compound in Angiogenesis
The binding of the chemokine CXCL12 to its receptor, CXCR4, on the surface of endothelial cells initiates a cascade of intracellular signaling events. This activation primarily involves the Gαi subunit of the G-protein coupled receptor, leading to the activation of downstream pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways. These pathways are crucial for promoting cell survival, proliferation, and migration. This compound acts as a competitive antagonist, binding to CXCR4 and preventing its activation by CXCL12, thereby inhibiting these pro-angiogenic signals.
References
Application Notes and Protocols for MSX-122 in Pulmonary Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pulmonary Fibrosis and the Role of the CXCL12/CXCR4 Axis
Idiopathic Pulmonary Fibrosis (IPF) is a devastating and progressive interstitial lung disease with a poor prognosis.[1] The disease is characterized by the excessive deposition of extracellular matrix (ECM), leading to scarring of the lung tissue and irreversible loss of lung function.[1] A key signaling pathway implicated in the pathogenesis of pulmonary fibrosis is the axis formed by the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) and its receptor, CXCR4.[2][3][4]
The CXCL12/CXCR4 axis plays a crucial role in cell trafficking, proliferation, and survival. In the context of pulmonary fibrosis, this pathway is involved in the recruitment of fibrocytes—bone marrow-derived progenitor cells that contribute to tissue remodeling and fibrosis—to the site of lung injury. Furthermore, the activation of CXCR4 on lung fibroblasts by CXCL12 promotes their proliferation, migration, and differentiation into myofibroblasts, the primary cell type responsible for excessive collagen production. Studies have shown that both CXCL12 and CXCR4 are upregulated in the lungs of patients with IPF and in animal models of pulmonary fibrosis. Therefore, targeting the CXCL12/CXCR4 axis with antagonists represents a promising therapeutic strategy for mitigating the progression of this disease.
MSX-122: A Small Molecule Antagonist of CXCR4
This compound is a potent and orally bioavailable small molecule that acts as a partial antagonist of the CXCR4 receptor, with an IC50 of approximately 10 nM. By binding to CXCR4, this compound competitively inhibits the binding of CXCL12, thereby blocking the downstream signaling pathways that contribute to the pro-fibrotic cellular responses. Preclinical studies have demonstrated the anti-inflammatory and anti-metastatic properties of this compound. Notably, research has shown that this compound can inhibit bleomycin-induced pulmonary fibrosis in mice, suggesting its therapeutic potential for this debilitating disease.
Data Presentation
In Vivo Efficacy of CXCR4 Antagonists in Bleomycin-Induced Pulmonary Fibrosis in Mice
The following table summarizes the reported effects of CXCR4 antagonists in a widely used preclinical model of pulmonary fibrosis. While specific quantitative data for this compound's effect on fibrosis scores and collagen content are not publicly available, data for the well-characterized CXCR4 antagonist AMD3100 are included to demonstrate the potential therapeutic efficacy of this drug class.
| Parameter | Bleomycin Control | CXCR4 Antagonist Treatment | Fold Change/Percent Reduction | Reference |
| This compound | ||||
| Histological Assessment | Marked collagen deposition and lung fibrosis | No lung fibrosis observed | Not Reported | |
| AMD3100 | ||||
| Ashcroft Fibrosis Score | ~5.5 | ~3.5 | ~36% reduction | |
| Lung Collagen Content (Hydroxyproline Assay) | ~150 µ g/lung | ~100 µ g/lung | ~33% reduction |
In Vitro Effects of CXCR4 Antagonists on Lung Fibroblasts
This table outlines the in vitro effects of CXCR4 antagonists on key cellular processes involved in pulmonary fibrosis.
| Parameter | Control/Vehicle | CXCR4 Antagonist Treatment | Percent Inhibition | Reference |
| This compound | ||||
| Fibroblast Invasion (Matrigel Assay) | 100% (normalized) | 100 nM this compound | 78% | Not Reported |
| Other CXCR4 Antagonists | ||||
| Fibrocyte Migration (in response to CXCL12) | 100% (normalized) | AMD3100 | Significant Inhibition | |
| Collagen I and III expression (TGF-β1 stimulated) | Upregulated | AMD3465 | Significant Reduction |
Experimental Protocols
In Vivo Evaluation of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound to evaluate its anti-fibrotic efficacy.
Materials:
-
This compound
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and intratracheal instillation equipment
-
C57BL/6 mice (male, 8-10 weeks old)
Protocol:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Induction of Pulmonary Fibrosis:
-
Anesthetize mice using a suitable anesthetic.
-
Administer a single intratracheal instillation of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in 50 µL of sterile saline. Control animals receive 50 µL of sterile saline only.
-
-
This compound Administration:
-
One day prior to bleomycin instillation, begin daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg. The vehicle control group should receive i.p. injections of the vehicle used to dissolve this compound.
-
Continue daily i.p. injections of this compound or vehicle for 20 consecutive days.
-
-
Endpoint Analysis (Day 21):
-
Euthanize mice and collect lung tissue.
-
Histological Analysis: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess inflammation and collagen deposition. Quantify fibrosis using the Ashcroft scoring method.
-
Collagen Quantification: Homogenize the remaining lung tissue for a hydroxyproline assay to quantify total collagen content.
-
Bronchoalveolar Lavage (BAL): Optionally, perform a BAL prior to lung collection to analyze inflammatory cell infiltration.
-
In Vitro Assessment of this compound's Anti-Fibrotic Effects on Human Lung Fibroblasts
This protocol details the methodology for evaluating the inhibitory effect of this compound on the migration and collagen production of primary human lung fibroblasts.
Materials:
-
Primary human lung fibroblasts (e.g., from IPF patients or commercial source)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human CXCL12
-
Recombinant human TGF-β1
-
Transwell inserts (8 µm pore size) for migration assays
-
Matrigel for invasion assays
-
ELISA kit for human Collagen Type I
-
Cell culture plates and reagents
Protocol:
1. Fibroblast Migration/Invasion Assay:
-
Seed human lung fibroblasts in serum-free medium in the upper chamber of a Transwell insert (for invasion assays, the insert should be pre-coated with Matrigel).
-
Add medium containing CXCL12 (e.g., 100 ng/mL) as a chemoattractant to the lower chamber.
-
In the upper chamber, treat fibroblasts with varying concentrations of this compound (e.g., 1 nM - 1 µM; a concentration of 100 nM has been shown to be effective). Include a vehicle control.
-
Incubate for 24-48 hours.
-
Fix and stain the cells that have migrated to the underside of the insert.
-
Count the migrated cells in several fields of view under a microscope and calculate the percentage of inhibition compared to the vehicle control.
2. Collagen Production Assay:
-
Plate human lung fibroblasts in a 24-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM - 1 µM) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) to induce collagen synthesis. Include a non-stimulated control and a TGF-β1 stimulated vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant and quantify the amount of secreted Collagen Type I using an ELISA kit.
-
Normalize the collagen levels to the total protein content of the cell lysate.
Visualizations
Caption: CXCL12/CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in pulmonary fibrosis models.
Caption: Logical relationship of this compound's intervention in the progression of pulmonary fibrosis.
References
- 1. Antifibrotic effects of CXCR4 antagonist in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of CXC chemokine receptor 4 antagonist AMD3100 on bleomycin induced murine pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of CXC chemokine receptor 4 antagonist AMD3100 on bleomycin induced murine pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Msx-122 Salt Form for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of the Msx-122 salt form for in vivo experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small-molecule partial antagonist of the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] It functions by binding to the CXCR4 receptor, thereby inhibiting the actions of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[1][2] This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, migration, and angiogenesis.[2] this compound has demonstrated anti-inflammatory and anti-metastatic activity in preclinical studies.
Q2: Why is a salt form of this compound recommended for in vivo studies?
A2: this compound has poor solubility in aqueous solutions. A salt form, often denoted as Msx-122ms, is utilized to improve its solubility and facilitate its formulation for in vivo administration, particularly for routes like intraperitoneal (i.p.) injection.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C to maintain stability. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound formulation appears cloudy or has precipitated.
-
Cause: This is a common issue due to the poor aqueous solubility of this compound. Precipitation can occur when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous vehicle. This can lead to inaccurate dosing and reduced bioavailability.
-
Solution:
-
Vehicle Optimization: Utilize a co-solvent system to maintain solubility. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it in a suitable vehicle containing solubilizing agents.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in the final formulation. However, ensure the temperature is not high enough to cause degradation.
-
Fresh Preparation: It is highly recommended to prepare the final working solution fresh on the day of use to minimize the risk of precipitation over time.
-
Issue 2: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy).
-
Cause: Toxicity can arise from the compound itself at higher doses, off-target effects, or the vehicle used for administration. High concentrations of solvents like DMSO can be toxic to animals.
-
Solution:
-
Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced toxicity and compound-specific effects.
-
Minimize Organic Solvents: Aim to keep the final concentration of organic solvents, such as DMSO, as low as possible in the injected formulation.
-
Issue 3: I am not observing the expected efficacy in my in vivo model.
-
Cause: Lack of efficacy can be due to several factors, including poor bioavailability, insufficient dosing, or the specific characteristics of your animal model.
-
Solution:
-
Review Formulation: Ensure your formulation is optimized for solubility and stability to maximize the bioavailability of this compound.
-
Dose Escalation: If no toxicity is observed, consider increasing the dose of this compound. Published studies have used doses ranging from 4 mg/kg to 10 mg/kg for i.p. administration.
-
Confirm Target Expression: Verify the expression of CXCR4 in your tumor model or target tissue to ensure the target for this compound is present.
-
Data Presentation
Table 1: Solubility and Formulation of this compound for In Vivo Administration
| Vehicle Composition | Achievable Concentration | Administration Route | Notes |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 0.4 mg/mL | Intraperitoneal (i.p.) | Provides a clear solution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.4 mg/mL | Intraperitoneal (i.p.) | A multi-component system to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 0.4 mg/mL | Intraperitoneal (i.p.) | Use with caution for dosing periods longer than two weeks. |
| 45% Cyclodextrin (CD) | 10 mg/kg dose prepared in 0.1 mL | Intraperitoneal (i.p.) | Used in a uveal melanoma micrometastasis mouse model. |
| 0.5% CMC-Na in saline | 10 mg/mL (Suspension) | Not specified | Forms a suspension, requires sonication. |
Experimental Protocols
Protocol 1: Preparation of this compound Salt Form (Msx-122ms) for Intraperitoneal (i.p.) Injection using a Co-Solvent System
-
Prepare Stock Solution:
-
Accurately weigh the required amount of Msx-122ms powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 4 mg/mL). Use gentle vortexing and sonication if necessary to ensure complete dissolution.
-
-
Prepare Final Formulation (Example for a 4 mg/kg dose in a 20g mouse):
-
Required Dose: 4 mg/kg * 0.02 kg = 0.08 mg of Msx-122ms.
-
Injection Volume: Assuming a 100 µL (0.1 mL) injection volume.
-
Final Concentration: 0.08 mg / 0.1 mL = 0.8 mg/mL.
-
Dilution:
-
Based on the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would mix the components in these proportions to achieve the final volume needed for your study group.
-
First, mix the DMSO stock solution with PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add saline to reach the final volume and concentration.
-
-
-
Administration:
-
Vortex the final formulation gently before drawing it into a syringe.
-
Visually inspect the solution for any signs of precipitation.
-
Administer the solution via intraperitoneal injection to the animal.
-
Mandatory Visualization
References
Technical Support Center: Msx-122 & cAMP Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Msx-122 in cyclic AMP (cAMP) assays. The information is designed to help identify and resolve common sources of experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in a cAMP assay?
This compound is a small molecule, orally active partial antagonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2][3] CXCR4 is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[2][3]
The Gαi signaling pathway involves the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Therefore, when an agonist like CXCL12 binds to CXCR4, intracellular cAMP levels decrease. As an antagonist, this compound blocks this agonist-induced effect, thus preventing the decrease in cAMP levels. In a typical Gαi-coupled cAMP assay, this is observed as an increase in signal relative to the agonist-stimulated condition.
Q2: My well-to-well variability is very high, leading to large error bars. What are the common causes?
High variability in replicate wells can obscure real effects and is a common issue in cell-based assays. The most frequent causes include:
-
Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability. Ensure a homogenous single-cell suspension before and during plating.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of this compound, agonist, or assay reagents will lead to variable results. Use calibrated pipettes and consider reverse pipetting for viscous solutions.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which alters reagent concentrations. To mitigate this, avoid using the outer wells or fill them with sterile PBS or water.
-
Temperature Gradients: Uneven temperature across the plate during incubation can affect the enzymatic reactions integral to the assay. Ensure the plate is incubated on a flat, evenly heated surface.
-
Incomplete Cell Lysis: If the assay requires cell lysis, ensure the lysis buffer is added consistently and the plate is mixed adequately for uniform lysis.
Q3: The difference between my basal and stimulated cAMP levels (assay window) is very small. How can I improve my signal-to-noise ratio?
A small assay window can make it difficult to accurately quantify the effect of this compound. Several factors can be optimized to widen this window:
-
Optimize Agonist Concentration: For an antagonist assay, it is crucial to use an agonist concentration that provides a robust and reproducible signal. Typically, a concentration that yields 80% of the maximal effect (EC80) is recommended.
-
Optimize Stimulation Time: The peak cAMP response can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the optimal agonist stimulation time.
-
Adjust Cell Density: The number of cells per well is a critical parameter. Too few cells may not produce a detectable signal, while too many can increase the basal signal and narrow the assay window. An optimal cell density maximizes the assay window while keeping the cAMP levels within the linear range of the standard curve.
-
Use a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the assay buffer prevents cAMP degradation and allows the signal to accumulate.
-
Check Instrument Settings: Ensure the settings on your plate reader (e.g., gain, integration time) are optimized for your specific assay format (e.g., HTRF, luminescence).
Q4: My basal cAMP levels are too high, even without agonist stimulation. What can I do?
High basal cAMP can be caused by several factors:
-
Constitutive Receptor Activity: Some cell lines may have high constitutive (agonist-independent) activity of the target receptor or other GPCRs.
-
Serum Components: Components in the cell culture serum may activate Gαs-coupled receptors, leading to elevated basal cAMP. Serum-starving the cells for a few hours to overnight before the assay can help reduce this.
-
High PDE Inhibitor Concentration: While useful, an excessively high concentration of a PDE inhibitor can elevate the basal signal. Titrate the PDE inhibitor to find the lowest effective concentration.
-
Over-confluent Cells: Cells that are overly confluent may exhibit altered signaling. Ensure cells are healthy, in a logarithmic growth phase, and plated at an optimal density.
Summary of this compound Properties
| Property | Description | Reference |
| Target | CXCR4 | |
| Mechanism | Partial Antagonist | |
| IC50 | ~10 nM | |
| Signaling Pathway | Intervenes in Gαi signaling (cAMP modulation) | |
| Effect on cAMP | Blocks agonist-induced decrease in cAMP | |
| Solubility | Soluble in DMSO |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Reference |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects, temperature gradients. | Ensure a homogenous cell suspension, use calibrated pipettes, avoid outer wells, and ensure uniform incubation temperature. | |
| Small Assay Window | Suboptimal agonist concentration or stimulation time, incorrect cell density, cAMP degradation. | Determine agonist EC80, perform a time-course experiment, optimize cell number per well, and include a PDE inhibitor (e.g., IBMX). | |
| High Basal Signal | Serum components, high constitutive receptor activity, excessive PDE inhibitor. | Serum-starve cells prior to the assay, reduce PDE inhibitor concentration, consider a different cell line. | |
| Low Overall Signal | Insufficient cell number, degraded reagents, incorrect instrument settings. | Increase cell seeding density, prepare fresh reagents, and verify plate reader settings for your assay format. | |
| Inconsistent IC50 Values | Incorrect agonist concentration, assay not at equilibrium, variability in cell passage number. | Use a consistent agonist concentration (e.g., EC80), ensure adequate incubation times for antagonist and agonist, and use cells within a consistent low passage range. |
Visual Guides and Workflows
CXCR4 Signaling Pathway and this compound Action
Caption: The Gαi signaling pathway of the CXCR4 receptor and the inhibitory action of this compound.
General Workflow for a cAMP Antagonist Assay
Caption: A typical experimental workflow for quantifying the antagonist activity of this compound.
Troubleshooting Logic Flowchart
Caption: A decision-making flowchart for troubleshooting common cAMP assay issues.
Experimental Protocols
Protocol 1: General HTRF cAMP Assay for this compound (Gαi-Coupled)
This protocol is a general guideline and should be optimized for your specific cell line and assay kit.
-
Cell Preparation:
-
Culture cells expressing CXCR4 to ~80% confluency.
-
Harvest cells (e.g., using trypsin for adherent cells), wash with PBS, and centrifuge at ~340 x g for 3 minutes.
-
Resuspend the cell pellet in stimulation buffer to the predetermined optimal cell density.
-
-
Assay Procedure (384-well plate):
-
Dispense 5 µL of cell suspension into each well of a white, low-volume 384-well plate.
-
Add 5 µL of this compound at various concentrations (prepared in stimulation buffer containing a PDE inhibitor like 0.5 mM IBMX).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow the antagonist to bind.
-
Prepare a 2X agonist solution (e.g., CXCL12 at its EC80 concentration) in stimulation buffer. For Gαi assays, this solution is often combined with a stimulator of adenylyl cyclase like Forskolin to generate a measurable baseline of cAMP.
-
Add 10 µL of the 2X agonist/forskolin solution to the wells.
-
Incubate for the optimized stimulation time (e.g., 30 minutes) at room temperature.
-
Add 10 µL of HTRF d2-labeled cAMP and 10 µL of HTRF cryptate-labeled antibody (lysis is included in these reagents).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Convert HTRF ratios to cAMP concentrations using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Optimizing Cell Seeding Density
-
Prepare a dilution series of your cells (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells per well).
-
Seed each density in triplicate.
-
For each density, include three conditions:
-
Basal (stimulation buffer only).
-
Stimulated (agonist at a maximal concentration).
-
Control (no cells).
-
-
Run the cAMP assay according to the standard protocol.
-
Calculate the signal-to-basal ratio (Stimulated Signal / Basal Signal) for each cell density.
-
Plot the signal-to-basal ratio versus cell density. The optimal density is typically the one that provides the largest, most stable window while ensuring the signal does not saturate the detector or fall outside the linear range of the standard curve.
References
Potential off-target effects of Msx-122
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Msx-122, a potent, orally bioavailable partial antagonist of the CXCR4 receptor.[1][2][3] This guide focuses on addressing potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[3][4] It acts as a partial antagonist by binding to the CXCR4 receptor, which prevents its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12). This blockage interferes with the downstream signaling cascade, primarily the Gαi-signaling pathway, leading to a modulation of cAMP levels. This, in turn, can inhibit cancer cell proliferation, migration, and angiogenesis.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the compound at -20°C for months or at 0-4°C for the short term (days to weeks).
Q3: What is the reported in vitro potency of this compound?
A3: The IC50 of this compound for inhibiting CXCR4/CXCL12 actions is approximately 10 nM.
Q4: Is this compound a complete antagonist of CXCR4 signaling?
A4: No, this compound is considered a partial antagonist. It has been shown to intervene in the Gαi-signaling pathway (cAMP modulation) but not the Gq-pathway (calcium flux). This is a key difference compared to other CXCR4 antagonists like AMD3100.
Q5: What are the known in vivo effects of this compound?
A5: In preclinical studies, this compound has demonstrated anti-inflammatory properties in various models. It has also been shown to block metastasis in animal models of breast cancer, head and neck cancer, and uveal melanoma.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: Unexpected Cell Toxicity at High Concentrations
-
Question: I am observing significant cytotoxicity in my cell line at concentrations well above the IC50 for CXCR4 inhibition. Is this expected, and could it be an off-target effect?
-
Answer: While high concentrations of any compound can lead to non-specific toxicity, observing cytotoxicity at concentrations significantly higher than the effective dose for the primary target may suggest off-target effects. It is crucial to determine the therapeutic window for your specific cell line.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, ensure that you are observing the expected downstream effects of CXCR4 inhibition at lower, non-toxic concentrations (e.g., changes in p-ERK or cAMP levels).
-
Cell Viability Assay: Perform a dose-response curve for cell viability using a sensitive assay (e.g., Annexin V/PI staining) to accurately determine the cytotoxic concentration (CC50).
-
Literature Review: While specific off-target data for this compound is limited, reviewing the profiles of other small molecule CXCR4 antagonists may provide insights into potential off-target classes.
-
Control Cell Lines: Test this compound on a cell line that does not express CXCR4 to see if the toxicity persists.
-
-
Issue 2: Discrepancy Between In Vitro and In Vivo Results
-
Question: this compound shows potent inhibition of cell migration in my in vitro transwell assay, but the anti-metastatic effect in my mouse model is less pronounced than expected. What could be the reason for this?
-
Answer: Discrepancies between in vitro and in vivo results are common in drug development and can be attributed to several factors, including pharmacokinetics, metabolism, and potential off-target effects in the complex in vivo environment.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If possible, assess the pharmacokinetic profile of this compound in your animal model to ensure that the compound is reaching the target tissue at sufficient concentrations.
-
Dosing and Administration: Review the dosing regimen and route of administration. This compound is orally bioavailable, but different administration routes (e.g., intraperitoneal injection) have also been used in preclinical studies.
-
Off-Target Engagement In Vivo: Consider the possibility of off-target effects that may counteract the on-target anti-metastatic activity. This is more challenging to assess in vivo but could be investigated through ex vivo analysis of tissues for markers of off-target pathway activation.
-
-
Issue 3: Unexpected Phenotypes in Animal Models
-
Question: I am observing unexpected physiological changes in my animal models treated with this compound that are not obviously related to CXCR4 inhibition (e.g., changes in blood pressure, unexpected tissue morphology). How can I investigate if these are off-target effects?
-
Answer: Unexplained in vivo phenotypes are a strong indicator of potential off-target effects. A systematic approach is needed to identify the cause.
-
Troubleshooting Steps:
-
Comprehensive Phenotyping: Carefully document all unexpected phenotypes and perform a thorough histological and pathological analysis of major organs.
-
Hypothesize Off-Target Pathways: Based on the observed phenotype, form hypotheses about which off-target pathways might be involved. For example, cardiovascular effects might point towards off-target activity on adrenergic or other GPCRs.
-
In Vitro Profiling: If resources permit, screen this compound against a broad panel of receptors and kinases to identify potential off-target hits. This is the most direct way to identify unintended molecular targets.
-
Consult Literature on Similar Compounds: Investigate the known side effects and off-target profiles of other CXCR4 antagonists or small molecules with similar chemical scaffolds.
-
-
Quantitative Data
The following tables summarize key quantitative data for this compound and provide a representative panel of potential off-target kinases for screening purposes.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
| CXCR4 | cAMP Modulation | ~10 nM |
Table 2: Representative Off-Target Kinase Panel (Hypothetical Data for Screening)
This table provides a list of kinases that are common off-targets for small molecule inhibitors. The data presented here is hypothetical and should be used as a template for designing an off-target screening experiment.
| Kinase | IC50 (nM) |
| VEGFR2 | > 10,000 |
| PDGFRβ | > 10,000 |
| c-Kit | > 10,000 |
| Src | > 10,000 |
| Abl | > 10,000 |
Experimental Protocols
Protocol 1: Cell Viability Assay using Annexin V/PI Staining
This protocol is designed to assess the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Cell Harvesting: Gently trypsinize and collect the cells, including the supernatant, and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Protocol 2: Western Blot for p-ERK Inhibition
This protocol can be used to confirm the on-target activity of this compound by assessing the phosphorylation of ERK, a downstream effector of CXCR4 signaling.
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours before the experiment.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
SDF-1α Stimulation: Stimulate the cells with a known concentration of SDF-1α (e.g., 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Visualizations
Below are diagrams illustrating the signaling pathways and a troubleshooting workflow related to the use of this compound.
References
Technical Support Center: Optimizing Msx-122 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Msx-122, a CXCR4 antagonist, in cell viability assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally bioavailable small molecule that acts as a partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4)[1][2]. By binding to CXCR4, this compound prevents the interaction of the receptor with its natural ligand, CXCL12 (also known as SDF-1). This interaction is crucial for various cellular processes, and its disruption by this compound can inhibit cancer cell proliferation, survival, migration, and angiogenesis[3][4].
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on available in vitro data, a broad concentration range is recommended for initial screening. A good starting point is a serial dilution from 1 µM down to 1 nM. For binding affinity, concentrations of 1, 10, 100, and 1000 nM have been used[5]. The optimal concentration will be cell-line dependent and should be determined empirically.
Q3: How should I prepare my stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically below 0.5%, and ideally at 0.1% or lower) to avoid solvent-induced cytotoxicity. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will vary depending on the cell line and the specific assay being performed. Common incubation periods for cell viability assays range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal duration for observing the desired effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| No significant effect on cell viability observed | This compound concentration is too low, incubation time is too short, or the cell line has low CXCR4 expression. | Perform a dose-response experiment with a wider concentration range. Increase the incubation time. Confirm CXCR4 expression in your cell line via methods like qPCR or western blotting. |
| Unexpected increase in viability at certain concentrations | Compound precipitation, or the compound may interfere with the assay chemistry. | Visually inspect the media for any signs of precipitation. Run a cell-free control with this compound and the assay reagent to check for direct chemical interactions. |
| High background signal in the assay | Contamination of reagents or culture, or inherent fluorescence/luminescence of the compound. | Use fresh, sterile reagents. Test for and treat any potential mycoplasma contamination. Run a control with this compound in media without cells to assess its intrinsic signal. |
| Discrepancy between viability results and functional assays (e.g., migration) | This compound may have cytostatic rather than cytotoxic effects at certain concentrations. | Complement viability assays with functional assays that measure cell migration or proliferation (e.g., wound healing assay, BrdU incorporation) to get a more complete picture of the compound's effects. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Effective Concentration / IC50 | Reference |
| U87 | Glioblastoma | cAMP Modulation | ~10 nM | |
| MDA-MB-231 | Breast Cancer | Matrigel Invasion | 100 nM (blocked 78% of invasion) | |
| Various | Not Specified | Not Specified | IC50 values ranging from 0.54 µM to 63 µM have been reported for compounds structurally related to this compound against various cancer cell lines. |
Note: Direct IC50 values for this compound from cell viability assays are not widely available in the public domain. The data presented is from functional assays and studies of structurally similar compounds, and should be used as a guide for establishing initial experimental concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using the MTT Assay
This protocol outlines a method for assessing the effect of this compound on cell viability via the colorimetric MTT assay.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: High-Throughput Screening of this compound Concentration using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a method for determining cell viability by quantifying ATP, suitable for high-throughput applications.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well or 384-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1, using opaque-walled plates.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment steps as in Protocol 1.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the CellTiter-Glo® buffer and substrate to room temperature.
-
Reconstitute the substrate with the buffer to prepare the CellTiter-Glo® reagent.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Signal Development and Measurement:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Msx-122 Inactivity in Calcium Flux Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe a lack of activity with Msx-122 in calcium flux assays.
Troubleshooting Guide: this compound and Calcium Flux Assays
This guide addresses the specific issue of this compound inactivity in calcium flux assays in a question-and-answer format.
Issue: this compound fails to inhibit CXCL12-induced calcium flux in our assay.
Question 1: We are using this compound as a CXCR4 antagonist, but it shows no effect on calcium mobilization when we stimulate cells with CXCL12. Is our compound faulty or is our assay failing?
Answer: It is highly probable that your compound and assay are performing as expected. The observed inactivity of this compound in a calcium flux assay is consistent with its known mechanism of action.[1][2][3] this compound is a partial antagonist of CXCR4 that selectively interferes with the Gαi-signaling pathway, which modulates cAMP levels.[1][4] It does not block the Gαq-pathway, which is responsible for initiating intracellular calcium release. Therefore, this compound is not expected to inhibit CXCL12-induced calcium flux.
Question 2: If this compound is a CXCR4 antagonist, why doesn't it block all downstream signaling pathways, including calcium flux?
Answer: CXCR4, like many G-protein coupled receptors (GPCRs), can couple to different intracellular G-protein subtypes to initiate distinct signaling cascades. The binding of its ligand, CXCL12, can trigger both the Gαi pathway, which leads to effects on cell migration and proliferation, and the Gαq pathway, which activates phospholipase C and leads to an increase in intracellular calcium. This compound is a biased antagonist, meaning it selectively inhibits one of these pathways (Gαi) while having no effect on the other (Gαq).
Question 3: How can we confirm that our this compound compound is active if we cannot use a calcium flux assay?
Answer: To verify the activity of this compound, you should employ assays that measure the endpoints of the Gαi signaling pathway. Suitable functional assays include:
-
cAMP modulation assays: this compound has been shown to intervene in the Gαi-signaling pathway, which involves the modulation of cyclic AMP (cAMP).
-
Matrigel invasion or cell migration assays: As CXCR4 signaling through Gαi is crucial for cell migration, assessing the ability of this compound to block CXCL12-induced cell invasion or migration is a reliable method to confirm its antagonist activity. This compound has been shown to potently block the invasion of MDA-MB-231 cells.
Question 4: Are there other CXCR4 antagonists that do inhibit calcium flux?
Answer: Yes. Other CXCR4 antagonists, such as Plerixafor (AMD3100), are known to inhibit CXCL12-induced calcium mobilization. These compounds are not biased antagonists and block a broader range of CXCR4-mediated signaling pathways. If your experimental goal is to inhibit calcium flux through CXCR4, using an antagonist like Plerixafor would be more appropriate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small-molecule partial antagonist of the CXCR4 receptor with an IC50 of approximately 10 nM. It functions by binding to the CXCR4 receptor, thereby interfering with the binding of its natural ligand, CXCL12 (also known as SDF-1). This interference specifically disrupts the Gαi-mediated signaling cascade, which affects processes like cell migration and proliferation, but it does not impact Gαq-mediated signaling, which leads to calcium flux.
Q2: Why is CXCR4 signaling linked to calcium flux?
A2: The interaction between CXCL12 and CXCR4 can lead to the activation of the Gαq G-protein subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, resulting in a measurable calcium flux.
Q3: What are the key differences in the signaling pathways affected by this compound versus other CXCR4 antagonists?
A3: The primary difference lies in the concept of "biased agonism/antagonism." this compound is a biased antagonist, selectively inhibiting the Gαi pathway while leaving the Gαq (calcium flux) pathway largely unaffected. Other antagonists, like Plerixafor (AMD3100), are considered non-biased and will block both Gαi and Gαq signaling pathways downstream of CXCR4.
Data Summary
Table 1: Comparative Activity of this compound in Different Functional Assays
| Assay Type | Target Pathway | Expected Activity of this compound | Reference |
| Calcium Flux | Gαq | Inactive | |
| cAMP Modulation | Gαi | Active | |
| Cell Migration/Invasion | Gαi | Active (Inhibitory) |
Experimental Protocols
General Protocol for a Calcium Flux Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell line and equipment.
-
Cell Preparation:
-
Culture cells expressing CXCR4 to an optimal confluency (typically 70-90%).
-
On the day of the assay, detach cells gently (e.g., using a non-enzymatic cell dissociation buffer if the receptor is sensitive to trypsin).
-
Wash the cells with a buffer that does not contain phenol red, such as Hanks' Balanced Salt Solution (HBSS) supplemented with calcium and magnesium.
-
Resuspend the cells in the assay buffer at the desired concentration.
-
-
Dye Loading:
-
Prepare a loading solution of a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Indo-1 AM) according to the manufacturer's instructions. The solution should be prepared in the assay buffer.
-
Add the dye loading solution to the cell suspension.
-
Incubate the cells at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
-
-
Compound Addition:
-
Prepare serial dilutions of your test compounds (e.g., this compound, a positive control antagonist like Plerixafor, and a vehicle control) in the assay buffer.
-
Add the compound dilutions to the appropriate wells of a microplate containing the dye-loaded cells.
-
Incubate at room temperature or 37°C for a predetermined time (e.g., 15-30 minutes) in the dark.
-
-
Calcium Flux Measurement:
-
Set up a fluorescence plate reader or flow cytometer to the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for a short period.
-
Add the CXCR4 agonist (CXCL12) to all wells simultaneously using an automated injection system if available.
-
Immediately begin recording the fluorescence intensity over time to capture the transient calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline in response to the agonist.
-
Compare the response in the presence of your test compounds to the vehicle control to determine the extent of inhibition.
-
Visualizations
Caption: CXCR4 signaling pathways and the specific inhibitory action of this compound.
Caption: Troubleshooting logic for this compound inactivity in calcium flux assays.
References
Technical Support Center: Overcoming Msx-122 Precipitation in Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Msx-122 precipitation in stock solutions. Our aim is to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving properly in DMSO. What should I do?
A1: Difficulty in dissolving this compound can arise from several factors. Firstly, ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[1][2] For complete dissolution, vortexing and ultrasonication may be necessary.[3][4] Gentle warming of the solution to no higher than 50°C can also aid in solubilization, but prolonged heating should be avoided to prevent degradation.[4]
Q2: I observed precipitation in my this compound DMSO stock solution after storing it at -20°C. How can I prevent this?
A2: Precipitation upon thawing a frozen stock solution is a common issue and can be due to the compound's solubility limit being exceeded at lower temperatures. To mitigate this, consider the following:
-
Concentration: Storing this compound at a very high concentration increases the likelihood of precipitation. If you are observing this issue, consider preparing a slightly less concentrated stock solution.
-
Thawing Protocol: Thaw your stock solution slowly at room temperature and ensure it is vortexed gently to allow the compound to fully redissolve before use.
-
Aliquotting: To avoid repeated freeze-thaw cycles which can affect stability, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I resolve this?
A3: This is a frequent challenge with hydrophobic compounds like this compound which are insoluble in water. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are some strategies to overcome this:
-
Serial Dilution in DMSO: Before adding to your aqueous medium, perform initial serial dilutions of your concentrated DMSO stock in DMSO to a lower concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 0.1% to 0.5%, to minimize cytotoxicity and off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or pipetting to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to store them in tightly sealed, amber glass vials or polypropylene tubes to protect from light and air. When stored at -20°C, the solution is generally stable for up to one year, and at -80°C, for up to two years.
Troubleshooting Guide: Resolving this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Issue: Precipitation Observed in Stock or Working Solution
Step 1: Initial Solution Preparation Check
-
Solvent Quality: Was fresh, anhydrous DMSO used? DMSO readily absorbs moisture, which can decrease the solubility of this compound.
-
Dissolution Method: Was the solution vortexed and/or sonicated to ensure complete dissolution?
-
Concentration: Is the stock concentration within the recommended solubility limits?
Step 2: Storage and Handling Review
-
Storage Temperature: Was the stock solution stored at the recommended -20°C or -80°C?
-
Freeze-Thaw Cycles: Were repeated freeze-thaw cycles avoided by preparing aliquots?
-
Thawing Procedure: Was the solution thawed slowly and mixed thoroughly before use?
Step 3: Dilution into Aqueous Media
-
Dilution Technique: Was the DMSO stock added slowly to the aqueous medium with constant mixing?
-
Final DMSO Concentration: Is the final DMSO concentration in the working solution appropriately low (e.g., <0.5%)?
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source(s) |
| Molecular Weight | 292.34 g/mol | |
| Solubility in DMSO | 3 - 9 mg/mL (10.26 - 30.78 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Stock Solution Storage | -20°C (up to 1 year) or -80°C (up to 2 years) |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 2.92 mg of this compound (Molecular Weight: 292.34 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for several minutes until the powder is completely dissolved.
-
If dissolution is incomplete, place the vial in an ultrasonic bath for 10-15 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
References
Msx-122 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Msx-122. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are based on the intended duration of storage.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[2] Storage at ultra-low temperatures is recommended for long-term preservation.
Q3: How is this compound shipped, and is it stable upon arrival?
A3: this compound is generally shipped as a non-hazardous chemical at ambient temperature. It is considered stable for several weeks under ordinary shipping conditions, including time spent in customs.[1]
Q4: What is the shelf life of this compound?
A4: When stored correctly as a solid, this compound has a shelf life of over two years.[1] The stability of stock solutions is dependent on the storage temperature.[2]
Q5: In which solvents is this compound soluble?
A5: this compound is soluble in DMSO but not in water. For in vitro assays, it is common to prepare a concentrated stock solution in DMSO.
Quantitative Stability and Storage Data
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Condition | Temperature | Duration | Reference |
| Solid | Short-term | 0 - 4°C | Days to Weeks | |
| Solid | Long-term | -20°C | Months to Years | |
| Stock Solution (in DMSO) | Short-term | -20°C | Up to 1 Year | |
| Stock Solution (in DMSO) | Long-term | -80°C | Up to 2 Years |
Troubleshooting Guide
Issue 1: Inconsistent or lower than expected activity in cellular assays.
-
Potential Cause 1: Improper Storage. Long-term storage of solid this compound at room temperature or repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Solution: Always store solid this compound and its stock solutions at the recommended temperatures. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
-
Potential Cause 2: Contaminated Solvent. Using DMSO that has absorbed moisture can reduce the solubility of this compound.
-
Solution: Use fresh, anhydrous grade DMSO for preparing stock solutions.
-
Issue 2: Precipitation of this compound in aqueous media.
-
Potential Cause: this compound is not soluble in water. Diluting a concentrated DMSO stock solution directly into an aqueous buffer without sufficient mixing can cause precipitation.
-
Solution: When diluting the DMSO stock solution into aqueous media for experiments, ensure rapid and thorough mixing. It may be beneficial to perform serial dilutions.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound is a partial antagonist of the CXCR4 receptor, interfering with the signaling pathway initiated by its ligand, CXCL12. This interaction is crucial in processes like cell migration and proliferation.
Caption: CXCR4 signaling pathway and the antagonistic action of this compound.
Caption: Logical workflow for troubleshooting this compound stability issues.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Objective: To assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound (solid powder)
-
HPLC grade acetonitrile and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
-
Stress Conditions: (A control sample, protected from stress, should be analyzed alongside the stressed samples.)
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 8 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.
-
Store in the dark at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Place solid this compound powder in a calibrated oven at 70°C for 48 hours.
-
Dissolve the heat-stressed powder in DMSO to a concentration of 1 mg/mL and then dilute for analysis.
-
-
Photolytic Degradation:
-
Expose solid this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve the photo-stressed powder in DMSO to a concentration of 1 mg/mL and then dilute for analysis.
-
-
-
Analytical Method (Example):
-
Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Analyze all stressed samples and the control sample by HPLC.
-
Compare the chromatograms to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of this compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
-
References
Technical Support Center: Interpreting Unexpected Results in Msx-122 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Msx-122 in their experiments. Our aim is to help you interpret unexpected findings and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable, small-molecule partial antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2][3][4] Its primary mechanism involves binding to the CXCR4 receptor, thereby interfering with the binding of its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12).[5] This disruption inhibits downstream signaling pathways that are crucial for cell proliferation, survival, migration, and angiogenesis.
Q2: We observe inhibition of cell migration with this compound as expected, but see no effect in our calcium flux assay. Is this normal?
Yes, this is an expected result and a key differentiator of this compound from other CXCR4 antagonists like AMD3100. This compound selectively interferes with the Gαi-signaling pathway, which modulates cAMP levels and is involved in cell migration, but it does not affect the Gq-pathway that leads to calcium mobilization. Therefore, observing an inhibition of migration without a corresponding change in intracellular calcium levels is consistent with the known mechanism of action of this compound.
Q3: Our lab is studying HIV, and unlike other CXCR4 antagonists, this compound does not appear to block T-tropic HIV entry. Is our compound faulty?
This is also a known characteristic of this compound and does not indicate a problem with your compound. The binding site and conformational changes induced by this compound on the CXCR4 receptor are different from those induced by antagonists like AMD3100, which are effective at blocking HIV entry. This specificity is a distinguishing feature of this compound's pharmacological profile.
Q4: We are seeing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the cause?
Prolonged exposure to a CXCR4 antagonist can sometimes lead to acquired resistance. Potential mechanisms include the upregulation of CXCR4 expression on the cell surface, which can outcompete the inhibitor at a given concentration. Another possibility is the development of mutations in the CXCR4 gene that alter the drug-binding site, thereby reducing the affinity of this compound for the receptor.
Q5: In our in vivo tumor model, we unexpectedly observed larger and more vascular primary tumors after this compound treatment, even though it reduced metastasis. How can this be explained?
This paradoxical effect has been observed with CXCR4 knockdown in some cancer models. One hypothesis is that CXCR4 on cancer cells can compete with endothelial cells for the available CXCL12 in the tumor microenvironment. By blocking CXCR4 on tumor cells, there may be more available CXCL12 to bind to CXCR4 on endothelial cells, leading to enhanced angiogenesis and primary tumor growth. This highlights the complex role of the CXCR4/CXCL12 axis in the tumor microenvironment.
Troubleshooting Guides
Issue 1: Lower than Expected Efficacy in Cell Migration/Invasion Assays
If this compound is showing lower than expected potency in inhibiting cell migration or invasion, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Inactive CXCL12 | Aliquot CXCL12 upon receipt and avoid repeated freeze-thaw cycles. Test a fresh vial of CXCL12 to ensure its activity. |
| Suboptimal Chemoattractant Gradient | Perform a dose-response curve to determine the optimal CXCL12 concentration for your specific cell type. Ensure a proper gradient is established in your assay system (e.g., no bubbles under the transwell insert). |
| Incorrect Transwell Pore Size | The pore size of the transwell insert should be appropriate for the cell type being used. For example, lymphocytes may require a 3 µm pore, while larger cancer cells might need 5 µm or 8 µm pores. |
| Low CXCR4 Expression on Cells | Confirm CXCR4 expression levels on your cells using methods like flow cytometry or Western blotting. Cell passage number can sometimes affect receptor expression levels. |
| Compound Solubility Issues | This compound is soluble in DMSO but not in water. Ensure that the final concentration of DMSO in your cell culture medium is not toxic to your cells and that the compound is fully dissolved. |
Logical Workflow for Troubleshooting Low Efficacy
Caption: Troubleshooting workflow for low this compound efficacy.
Issue 2: No Effect on Cell Viability, Only on Migration
This is generally an expected outcome, as CXCR4 signaling is more directly linked to cell migration and invasion than to proliferation and survival in many cell types.
| Observation | Interpretation & Next Steps |
| This compound inhibits migration but not proliferation in a standard viability assay (e.g., MTT, CellTiter-Glo). | This is consistent with the primary role of the CXCR4/CXCL12 axis in chemotaxis. It does not necessarily indicate a problem with the experiment. |
| You hypothesize that in your specific cell model, CXCR4 signaling might also play a pro-survival role. | To investigate this, you could try more sensitive or pathway-specific assays for apoptosis (e.g., Annexin V staining, caspase activity assays) or assess downstream pro-survival signaling molecules (e.g., phosphorylation of Akt) following this compound treatment. |
CXCR4 Signaling Pathways and this compound's Point of Action
Caption: this compound selectively inhibits the Gαi pathway.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various assays as reported in the literature. Note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Metric | Result |
| cAMP Modulation | U87 (Glioblastoma) | IC50 | ~10 nM |
| Matrigel Invasion | MDA-MB-231 (Breast Cancer) | % Inhibition | 78% at 100 nM |
| Endothelial Tube Formation | HUVECs | % Inhibition | 63% at 100 nM |
| Calcium Flux | Various | Activity | Inactive |
| T-tropic HIV Infection | - | Activity | No suppression |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosage | Effect |
| Mouse | Breast Cancer Metastasis | 4 mg/kg, i.p., daily | Significantly reduced lung metastases |
| Mouse | Uveal Melanoma Micrometastasis | 10 mg/kg, i.p., daily | Significantly decreased hepatic micrometastases |
| Mouse | Carrageenan-induced Paw Edema | 10 mg/kg, i.p. | >50% inhibition of inflammation |
| Mouse | Bleomycin-induced Lung Fibrosis | 10 mg/kg, i.p. | Blocked fibrosis |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Matrigel Invasion Assay
This protocol is adapted from standard transwell assay procedures to assess the effect of this compound on cancer cell invasion.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound stock solution (in DMSO)
-
CXCL12 (optional, as a specific chemoattractant)
-
Fixation solution (e.g., 100% methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Coating Inserts: Thaw Matrigel on ice. Dilute with cold, serum-free medium (e.g., 1:3 dilution). Add 50 µL of the diluted Matrigel to the upper chamber of the transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Cell Preparation: Culture cells to ~80% confluency. Harvest cells and resuspend in serum-free medium.
-
Assay Setup:
-
Add 600 µL of medium containing 10% FBS (or a specific concentration of CXCL12) to the lower chamber of the 24-well plate.
-
In the upper chamber, add your cell suspension (e.g., 2.5 x 10^4 cells in 100 µL of serum-free medium) containing the desired concentration of this compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Staining and Quantification:
-
Carefully remove non-invaded cells from the top of the insert with a cotton swab.
-
Fix the invaded cells on the bottom of the membrane with 100% methanol for 10 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of invaded cells per field of view.
-
Protocol 2: cAMP Modulation Assay
This protocol provides a general framework for assessing the effect of this compound on intracellular cAMP levels. Specific details may vary depending on the commercial cAMP assay kit used.
Materials:
-
Cells expressing CXCR4
-
Cell culture medium
-
Stimulation buffer
-
This compound stock solution (in DMSO)
-
Forskolin (optional, to stimulate adenylyl cyclase)
-
CXCL12
-
cAMP assay kit (e.g., HTRF, ELISA-based)
Procedure:
-
Cell Preparation: Culture and harvest cells as required for your cell type. Resuspend the cell pellet in stimulation buffer to the desired cell density.
-
Assay Setup:
-
Dispense the cell suspension into the wells of a microplate (e.g., 96-well or 384-well).
-
Add different concentrations of this compound or vehicle control to the appropriate wells.
-
Pre-incubate the cells with the compound for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Stimulation:
-
Add CXCL12 to the wells to stimulate the CXCR4 receptor. The Gαi pathway, when activated, will inhibit adenylyl cyclase and lead to a decrease in cAMP levels.
-
Note: In some assay formats, you may first stimulate adenylyl cyclase with forskolin and then measure the inhibitory effect of CXCL12, which is then reversed by this compound.
-
-
Lysis and Detection:
-
After the stimulation period, lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay (e.g., add detection reagents and measure the signal on a plate reader).
-
-
Data Analysis:
-
Calculate the cAMP concentration in each well based on a standard curve.
-
Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect on the CXCL12-mediated cAMP modulation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR4, but not CXCR7, discriminates metastatic behavior in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle: MSX-122 Versus AMD3100 in CXCR4 Antagonism
For Immediate Release
In the landscape of cancer research and drug development, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target. Its role in tumor progression, metastasis, and the development of therapeutic resistance is well-documented.[1] This has spurred the development of various antagonists aimed at disrupting the CXCR4/CXCL12 signaling axis. Among the frontrunners in this class of molecules are MSX-122 and AMD3100 (Plerixafor). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
At a Glance: Key Performance Indicators
| Metric | This compound | AMD3100 (Plerixafor) | References |
| Mechanism of Action | Partial CXCR4 Antagonist | Specific CXCR4 Antagonist | [2][3] |
| Oral Bioavailability | Yes | No (subcutaneous injection) | [2] |
| IC50 (cAMP Modulation) | ~10 nM | >1000 nM for significant effect | [3] |
| IC50 (CXCL12-mediated Chemotaxis) | Not explicitly stated | 5.7 nM | |
| IC50 (CXCR4 Binding) | Not explicitly stated | 44 nM | |
| Cell Invasion Inhibition (MDA-MB-231) | 78% at 100 nM | 62% at 100 nM | |
| Cell Invasion Inhibition (U2OS) | Not explicitly stated | 75% at 300 nM |
In-Depth Performance Analysis
This compound, an orally available small molecule, distinguishes itself as a potent partial antagonist of the CXCR4/CXCL12 interaction. In contrast, AMD3100 is a specific CXCR4 antagonist that is administered via subcutaneous injection.
Experimental data highlights significant differences in their potency across various functional assays. In a cAMP modulation assay, which measures the inhibition of Gαi-protein mediated signaling upon CXCR4 activation, this compound demonstrated efficacy at concentrations as low as 10 nM. Conversely, a concentration of 1000 nM of AMD3100 was required to achieve a comparable significant blockade of CXCL12 function.
In cell invasion assays, a critical measure of anti-metastatic potential, this compound also showed a competitive edge in certain contexts. At a concentration of 100 nM, this compound inhibited the invasion of MDA-MB-231 breast cancer cells by 78%, whereas AMD3100 achieved a 62% inhibition at the same concentration. However, in U2OS osteosarcoma cells, AMD3100 demonstrated a 75% inhibition of cell invasion at a concentration of 300nM.
The CXCR4 Signaling Axis: A Visual Representation
The binding of the ligand CXCL12 to the CXCR4 receptor triggers a cascade of intracellular signaling events that are crucial for cell survival, proliferation, and migration. Both this compound and AMD3100 act by disrupting this initial binding step, thereby inhibiting the downstream pathways.
References
A Comparative Efficacy Analysis of CXCR4 Antagonists: Msx-122 vs. WZ811
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two small molecule antagonists of the C-X-C chemokine receptor type 4 (CXCR4): Msx-122 and WZ811. Both compounds are significant in pre-clinical research for their potential in oncology and inflammatory diseases due to their role in blocking the CXCL12/CXCR4 signaling axis, which is crucial for tumor progression, metastasis, and inflammation.[1][2][3]
Mechanism of Action
Both this compound and WZ811 are competitive antagonists of the CXCR4 receptor.[4][5] They function by binding to CXCR4, thereby preventing its interaction with its natural ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12). This blockade inhibits the downstream signaling pathways that promote cell proliferation, survival, migration, and angiogenesis. While both are potent inhibitors, this compound is described as a partial antagonist, capable of intervening in the Gαi-signaling pathway (cAMP modulation) but not the Gq-pathway (calcium flux). WZ811 is also a highly potent competitive antagonist.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and WZ811 from various in vitro assays. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data is collated from different research publications.
Table 1: In Vitro Efficacy - Binding and Functional Assays
| Parameter | This compound | WZ811 | Reference |
| Binding Affinity (EC50) | ~10 nM (IC50) | 0.3 nM | |
| cAMP Modulation (EC50) | Effective at 10 nM | 1.2 nM | |
| Cell Invasion (EC50) | Not explicitly stated, but effective at 100 nM | 5.2 nM |
Table 2: Effects on Cancer Cell Lines
| Cell Line | Assay | This compound Effect | WZ811 Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Matrigel Invasion | 78% inhibition at 100 nM | Not explicitly stated | |
| U87 (Glioblastoma) | cAMP Modulation | Effective at ~10 nM | Not explicitly stated | |
| TF-1 and UT-7 (Leukemia) | Cell Proliferation | Not explicitly stated | Inhibition in a dose-dependent manner (1-40 µM) | |
| TF-1 and UT-7 (Leukemia) | Apoptosis | Not explicitly stated | Induces apoptosis at 5 µM |
Signaling Pathways
The binding of CXCL12 to CXCR4 activates multiple downstream signaling cascades. Both this compound and WZ811 inhibit these pathways. A key pathway affected is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation. WZ811 has been shown to suppress this pathway in chronic lymphocytic leukemia cells. This compound also interferes with Gαi-mediated signaling, leading to cAMP modulation.
Simplified CXCR4 Signaling Pathway
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
CXCR4 Competitive Binding Assay
Objective: To determine the binding affinity of the antagonist to the CXCR4 receptor.
Methodology:
-
Cell Culture: CXCR4-expressing cells (e.g., MDA-MB-231) are cultured in appropriate media.
-
Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or WZ811) for a specified time (e.g., 15 minutes).
-
Competitive Binding: A labeled ligand that binds to CXCR4 (e.g., biotinylated TN14003 or 125I-labeled CXCL12) is added to the cell suspension.
-
Detection: The amount of labeled ligand bound to the cells is quantified. For fluorescently labeled ligands, this can be done using flow cytometry or fluorescence microscopy. For radiolabeled ligands, a scintillation counter is used.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the labeled ligand (IC50 or EC50) is calculated by plotting the data on a dose-response curve.
Cell Migration/Invasion Assay (Transwell Assay)
Objective: To assess the ability of the antagonist to inhibit cancer cell migration and invasion towards a chemoattractant.
Methodology:
-
Chamber Setup: A Transwell insert with a porous membrane (e.g., 8 µm pores), which may be coated with Matrigel for invasion assays, is placed in a well of a culture plate.
-
Chemoattractant: The lower chamber contains a medium with a chemoattractant, typically CXCL12, to create a chemical gradient.
-
Cell Seeding: Cancer cells, pre-treated with different concentrations of the antagonist or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for a period (e.g., 2-24 hours) to allow for cell migration through the membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope or quantified by measuring the absorbance of the eluted dye.
-
Data Analysis: The percentage of migration/invasion inhibition is calculated relative to the vehicle control.
cAMP Modulation Assay
Objective: To measure the effect of the antagonist on the Gαi-mediated signaling pathway by quantifying intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Treatment: CXCR4-expressing cells are treated with the antagonist at various concentrations.
-
Stimulation: The cells are then stimulated with CXCL12 to activate the CXCR4 receptor and induce a decrease in intracellular cAMP levels.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available cAMP assay kit, which is often based on a competitive immunoassay format (e.g., ELISA).
-
Data Analysis: The ability of the antagonist to counteract the CXCL12-induced decrease in cAMP is determined, and the EC50 value is calculated.
Experimental Workflow for CXCR4 Antagonist Evaluation
Conclusion
Both this compound and WZ811 are potent CXCR4 antagonists with demonstrated efficacy in preclinical models. WZ811 appears to have a higher binding affinity and greater potency in functional assays such as cAMP modulation and cell invasion based on the available data. However, this compound has also shown significant anti-metastatic and anti-inflammatory effects in various in vivo models. A direct, head-to-head comparison in a comprehensive panel of cancer cell lines and in vivo models under standardized conditions would be beneficial to fully elucidate the relative therapeutic potential of these two promising CXCR4 inhibitors.
References
In Vivo Validation of Msx-122's Anti-Metastatic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-metastatic effects of Msx-122, a novel CXCR4 antagonist, with the established alternative, Plerixafor (AMD3100). The data presented herein is derived from preclinical studies in various cancer models, offering a quantitative and methodological overview to inform further research and development.
Executive Summary
Metastasis remains a primary driver of cancer-related mortality. The CXCL12/CXCR4 signaling axis is a critical pathway implicated in tumor cell migration, invasion, and homing to distant metastatic sites. Consequently, targeting this axis with antagonists like this compound and Plerixafor represents a promising therapeutic strategy. This guide summarizes the available in vivo data for this compound's anti-metastatic efficacy and compares it with Plerixafor, highlighting key experimental findings and methodologies.
Performance Comparison: this compound vs. Plerixafor
The following tables summarize the quantitative data on the anti-metastatic effects of this compound and Plerixafor in various in vivo cancer models.
Table 1: Breast Cancer Lung Metastasis Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Efficacy Readout | Results |
| This compound | MDA-MB-231 | Nude Mice | 4 mg/kg, i.p., daily | Reduction in lung micrometastases area | 72.6% reduction (Control: 47.5% vs. This compound: 13%)[1] |
| Plerixafor | 4T1 | BALB/c Mice | Not specified | Inhibition of lung metastasis | Data on specific quantitative reduction not available in comparable models. |
Table 2: Head and Neck Squamous Cell Carcinoma (HNSCC) Lung Metastasis Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Efficacy Readout | Results |
| CXCR4 Antagonist (unspecified, potentially this compound or similar) | 686LN | Nude Mice | Not specified | Inhibition of lung metastasis | Complete inhibition of lung metastasis[2] |
| Plerixafor | Not specified | Not specified | Not specified | Not specified | No direct quantitative data available for HNSCC metastasis. |
Table 3: Uveal Melanoma Liver Metastasis Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Efficacy Readout | Results |
| This compound | Not specified | Not specified | 10 mg/kg, i.p., daily | Reduction in hepatic micrometastases | Significant reduction (specific quantitative data not available)[3] |
| Plerixafor | Not specified | Not specified | Not specified | Not specified | No direct quantitative data available for uveal melanoma liver metastasis. |
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Anti-Metastatic Studies.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following are representative protocols for the in vivo models cited in this guide.
Breast Cancer Lung Metastasis Model
-
Cell Line: Human breast cancer cell line MDA-MB-231, known for its high metastatic potential to the lungs.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Tumor Cell Inoculation:
-
MDA-MB-231 cells are cultured to 80-90% confluency.
-
Cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Mice are anesthetized, and 100 µL of the cell suspension is injected into the lateral tail vein.
-
-
Treatment:
-
Treatment with this compound (e.g., 4 mg/kg, i.p., daily) or vehicle control is initiated, typically on the day of or the day after tumor cell inoculation.
-
-
Metastasis Assessment:
-
Mice are monitored for signs of morbidity and euthanized at a predetermined endpoint (e.g., 4-6 weeks post-inoculation).
-
Lungs are harvested, and the surface metastatic nodules are counted.
-
For micrometastasis quantification, lungs are fixed, sectioned, and stained with hematoxylin and eosin (H&E). The percentage of the lung area occupied by tumor tissue is then quantified using image analysis software.
-
Alternatively, quantitative real-time PCR (qRT-PCR) can be used to detect human-specific genes (e.g., human CXCR4) in the mouse lung tissue as a measure of metastatic burden.
-
Head and Neck Cancer Orthotopic and Metastasis Model
-
Cell Line: Human head and neck squamous cell carcinoma line (e.g., 686LN or OSC-19), which is known to metastasize to cervical lymph nodes and lungs.[2][4]
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Tumor Cell Inoculation (Orthotopic):
-
Cancer cells are harvested and resuspended in a mixture of media and Matrigel.
-
Mice are anesthetized, and a small incision is made in the floor of the mouth.
-
A small volume of the cell suspension (e.g., 50 µL containing 1 x 10^6 cells) is injected into the mylohyoid muscle.
-
-
Metastasis Assessment:
-
Primary tumor growth is monitored.
-
At the experimental endpoint, cervical lymph nodes and lungs are harvested.
-
Tissues are fixed, sectioned, and stained with H&E to identify and quantify metastatic lesions.
-
Uveal Melanoma Liver Metastasis Model
-
Cell Line: Human uveal melanoma cell lines (e.g., OCM-1 or other patient-derived xenograft lines).
-
Animal Model: Immunocompromised mice (e.g., SCID mice).
-
Tumor Cell Inoculation (Intrasplenic or Intrahepatic Injection):
-
Intrasplenic: Mice are anesthetized, and a small abdominal incision is made to expose the spleen. A suspension of uveal melanoma cells is injected into the spleen. The spleen is a highly vascularized organ, and tumor cells will drain into the portal circulation and seed the liver.
-
Intrahepatic: A direct injection of tumor cells into the liver parenchyma can also be performed.
-
-
Treatment:
-
Treatment with this compound (e.g., 10 mg/kg, i.p., daily) or vehicle is initiated.
-
-
Metastasis Assessment:
-
Metastatic growth in the liver can be monitored non-invasively using bioluminescence or fluorescence imaging if the cells are engineered to express reporter genes.
-
At the endpoint, livers are harvested, and the number and size of metastatic nodules are quantified.
-
Histological analysis of H&E-stained liver sections is performed to confirm and quantify micrometastases.
-
Conclusion
The available preclinical data strongly suggest that this compound is a potent inhibitor of metastasis in various cancer models. Its ability to significantly reduce lung metastases in a breast cancer model and inhibit metastasis in head and neck and uveal melanoma models highlights its therapeutic potential. While direct comparative data with Plerixafor for anti-metastatic efficacy is limited, the existing evidence for this compound's robust effects warrants further investigation and positions it as a promising candidate for anti-metastatic therapy. The detailed protocols provided in this guide should facilitate the design of future studies aimed at further validating and comparing the in vivo efficacy of these CXCR4 antagonists.
References
Msx-122: A Comparative Analysis of its Cross-reactivity with Other Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Msx-122 has emerged as a potent, orally bioavailable small-molecule antagonist of the C-X-C chemokine receptor 4 (CXCR4).[1][2] Its role in blocking the CXCL12/CXCR4 signaling axis has positioned it as a promising candidate in oncology and inflammatory diseases.[3][4][5] This guide provides a comparative analysis of the cross-reactivity of this compound with other chemokine receptors, supported by available experimental data and detailed methodologies.
High Selectivity for CXCR4
Experimental evidence demonstrates a high degree of selectivity of this compound for the CXCR4 receptor. In functional assays, this compound effectively antagonizes CXCR4 signaling with an IC50 of approximately 10 nM. This potent inhibition of the CXCR4 pathway underscores its therapeutic potential.
A key study by Liang Z, et al. investigated the cross-reactivity of this compound against other chemokine receptors, specifically CCR3 and CCR5. The findings revealed that this compound did not inhibit the cyclic AMP (cAMP) reduction mediated by the respective ligands for CCR3 (CCL5/RANTES) and CCR5 (CCL5/RANTES). This indicates that this compound does not exert significant antagonistic activity on these two chemokine receptors.
While comprehensive screening data against a wider panel of chemokine receptors is not publicly available, the existing findings suggest a favorable selectivity profile for this compound, a critical attribute for minimizing off-target effects in therapeutic applications.
Performance Data Summary
The following table summarizes the known activity of this compound against CXCR4 and its observed lack of cross-reactivity with CCR3 and CCR5.
| Receptor | Ligand | Assay Type | This compound Activity | IC50 | Reference |
| CXCR4 | CXCL12 | cAMP Modulation | Antagonist | ~10 nM | |
| CCR3 | CCL5 | cAMP Modulation | No Inhibition | Not Applicable | |
| CCR5 | CCL5 | cAMP Modulation | No Inhibition | Not Applicable |
Experimental Methodologies
The determination of this compound's activity and selectivity relies on robust in vitro functional assays. The primary method cited for assessing its cross-reactivity is the cAMP modulation assay.
cAMP Modulation Assay
This assay measures the ability of a compound to inhibit the Gαi-coupled signaling of chemokine receptors, which typically leads to a decrease in intracellular cAMP levels upon ligand binding.
Protocol:
-
Cell Culture: Cells endogenously or recombinantly expressing the chemokine receptor of interest (e.g., CXCR4, CCR3, or CCR5) are cultured to an appropriate density.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified period.
-
Ligand Stimulation: The cells are then stimulated with the respective chemokine ligand (e.g., CXCL12 for CXCR4, CCL5 for CCR3 and CCR5) to induce Gαi-mediated inhibition of adenylyl cyclase. Forskolin is often added to stimulate cAMP production, making the inhibitory effect of the chemokine more readily measurable.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The percentage of inhibition of the ligand-induced cAMP reduction is calculated for each concentration of this compound. The IC50 value, representing the concentration at which 50% of the maximal inhibition is achieved, is determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams illustrate the CXCR4 signaling pathway and a general workflow for assessing chemokine receptor antagonist selectivity.
digraph "CXCR4 Signaling Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="CXCR4 Signaling Pathway", size="7.6,5", ratio=fill, bgcolor="#F1F3F4"];
node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
CXCL12 [label="CXCL12", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CXCR4 [label="CXCR4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Msx122 [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
PLC [label="PLC"];
PIP2 [label="PIP2"];
IP3 [label="IP3"];
DAG [label="DAG"];
Ca_flux [label="Ca²⁺ Flux", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
AC [label="Adenylyl\nCyclase"];
cAMP [label="↓ cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K"];
AKT [label="AKT"];
ERK [label="ERK"];
JAK_STAT [label="JAK/STAT\nPathway"];
Cell_Response [label="Cellular Responses\n(Migration, Proliferation, Survival)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
CXCL12 -> CXCR4 [label="Binds"];
Msx122 -> CXCR4 [label="Blocks", arrowhead=tee, color="#EA4335"];
CXCR4 -> G_protein [label="Activates"];
G_protein -> PLC;
G_protein -> AC [arrowhead=tee];
G_protein -> PI3K;
PLC -> PIP2 [label="Hydrolyzes"];
PIP2 -> IP3;
PIP2 -> DAG;
IP3 -> Ca_flux;
AC -> cAMP;
PI3K -> AKT;
AKT -> Cell_Response;
G_protein -> ERK;
ERK -> Cell_Response;
CXCR4 -> JAK_STAT [style=dashed];
JAK_STAT -> Cell_Response;
Ca_flux -> Cell_Response;
cAMP -> Cell_Response;
}
Caption: General experimental workflow for selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Unique Small Molecule Modulator of CXCR4 | PLOS One [journals.plos.org]
- 4. Development of a Unique Small Molecule Modulator of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a unique small molecule modulator of CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Msx-122 and BPRCX807 in CXCR4 Antagonism
In the landscape of cancer therapeutics and inflammatory disease research, the C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical target. Its role in tumor metastasis, cell migration, and angiogenesis has spurred the development of numerous antagonists. Among these, Msx-122 and BPRCX807 have garnered significant attention. This guide provides a detailed, objective comparison of these two small molecule CXCR4 antagonists, presenting available experimental data, outlining methodologies, and visualizing key pathways to aid researchers, scientists, and drug development professionals in their evaluations.
Molecular Profile and Potency
Both this compound and BPRCX807 are potent antagonists of the CXCR4 receptor, interfering with the binding of its natural ligand, CXCL12 (also known as SDF-1). This interaction is crucial for intracellular signaling pathways that govern cell proliferation, survival, and migration. While both molecules target the same receptor, their reported potencies and selectivities, derived from various studies, show distinct characteristics.
| Parameter | This compound | BPRCX807 |
| Binding Affinity (IC50) | ~10 nM[1][2] | 40.4 nM[3] |
| Cell Mobility (EC50) | Not explicitly stated in reviewed literature | 48.1 nM (Chemotaxis assays)[3] |
| Oral Bioavailability | Orally active[1] | Information not available in reviewed literature |
| Selectivity | No significant inhibition of CCR3/CCL5 and CCR5/CCL5 | No significant activity against 10 CCRs, 7 other CXCRs, and 1 CX3CR subtype |
In Vitro and In Vivo Efficacy
The true measure of a CXCR4 antagonist lies in its ability to inhibit cancer cell migration and invasion, as well as its anti-inflammatory properties. The following table summarizes key experimental findings for both compounds from various preclinical models. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
| Experimental Model | This compound | BPRCX807 |
| Cancer Cell Invasion | Potently blocks invasion of 78% of MDA-MB-231 breast cancer cells at 100 nM | Effectively inhibits CXCL12/CXCR4 axis-mediated migration of hepatocellular carcinoma (HCC) cells |
| In Vivo Cancer Metastasis | Blocks lung metastasis in a breast cancer model (4 mg/kg, i.p., daily) and decreases hepatic micrometastases in a uveal melanoma model (10 mg/kg, i.p., daily) | Suppresses metastatic progression of HCC and sensitizes HCC to sorafenib treatment in orthotopic models |
| Anti-inflammatory Activity | Blocks inflammation induced by carrageenan and lung fibrosis induced by bleomycin in mice (10 mg/kg, i.p.) | Exhibits neuroprotective and anti-inflammatory effects |
| Combination Therapy | Information not available in reviewed literature | Demonstrates synergistic effects with anti-PD-1 immunotherapy in an orthotopic HCC model |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
Assessing Msx-122 Efficacy in Tumors: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a pivotal role in tumor progression, including proliferation, survival, angiogenesis, and metastasis.[1][2] Targeting the CXCR4/CXCL12 axis with antagonists like Msx-122 has emerged as a promising therapeutic strategy in oncology.[3][4] this compound is a small molecule, partial antagonist of CXCR4 with an IC50 of approximately 10 nM.[5] It competitively binds to the CXCR4 receptor, thereby blocking CXCL12-mediated signaling. This guide provides a comparative analysis of biomarkers to assess the efficacy of this compound in tumors, with a comparison to other CXCR4 antagonists such as Plerixafor (AMD3100) and LY2510924.
Comparative Efficacy of CXCR4 Antagonists
Direct head-to-head comparisons of this compound with other CXCR4 antagonists across a wide range of cancer models and biomarker endpoints in single studies are limited. The following tables summarize available preclinical data from various sources to provide a comparative overview.
| Table 1: In Vitro Inhibition of CXCR4 Signaling | |||
| Antagonist | Assay | Cell Line/Model | Potency (IC50/Effect) |
| This compound | cAMP Modulation | U87 Glioblastoma | ~10 nM |
| Matrigel Invasion | MDA-MB-231 Breast Cancer | 78% inhibition at 100 nM | |
| Tubular Network Formation | Endothelial Cells | 63% inhibition at 100 nM | |
| Plerixafor (AMD3100) | Cell Migration | SW480 Colorectal Cancer | 47.27% inhibition at 100 ng/mL |
| Matrigel Invasion | MDA-MB-231 Breast Cancer | 62% inhibition at 100 nM | |
| Tubular Network Formation | Endothelial Cells | 43% inhibition at 100 nM | |
| LY2510924 | SDF-1 Binding | CXCR4-expressing cells | IC50 = 0.079 nmol/L |
| Cell Migration | U937 Lymphoma | IC50 = 0.26 nmol/L | |
| pERK/pAKT Inhibition | Hela, Namalwa cells | Concentration-dependent inhibition |
Biomarkers for Assessing this compound Efficacy
The efficacy of this compound can be evaluated by monitoring a panel of biomarkers that reflect target engagement, pathway modulation, and downstream cellular effects.
Target and Ligand Modulation
-
CXCR4 Expression: Assessing the levels of CXCR4 on tumor cells can serve as a predictive biomarker for this compound response. High CXCR4 expression has been associated with poor prognosis in several cancers.
-
CXCL12 Levels: Measuring the concentration of CXCL12 in the tumor microenvironment or plasma can indicate the level of pathway activation.
| Table 2: Biomarkers of Target and Ligand Modulation | ||
| Biomarker | Methodology | Expected Effect of this compound |
| CXCR4 Expression | Immunohistochemistry (IHC), Flow Cytometry | No direct effect on expression levels, but high baseline expression may predict response. |
| CXCL12 Levels | Enzyme-Linked Immunosorbent Assay (ELISA) | No direct effect on ligand levels, but may alter the downstream consequences of CXCL12 binding. |
Downstream Signaling Pathway Inhibition
This compound blocks CXCL12-induced signaling cascades. Monitoring the phosphorylation status of key downstream effectors can provide a direct measure of its pharmacodynamic activity.
-
Phosphorylated ERK (pERK) and AKT (pAKT): Inhibition of the MAPK/ERK and PI3K/AKT pathways is a key mechanism of CXCR4 antagonists.
| Table 3: Biomarkers of Downstream Signaling | ||
| Biomarker | Methodology | Expected Effect of this compound |
| pERK / pAKT | Western Blot, Flow Cytometry, IHC | Decreased levels of phosphorylation. |
Cellular Process Inhibition
The ultimate therapeutic goal of this compound is to inhibit cancer cell proliferation, survival, and metastasis.
-
Metastasis (Circulating Tumor Cells - CTCs): CTCs in the bloodstream are precursors to metastasis. A decrease in CTC count can be a surrogate marker for anti-metastatic activity. A clinical trial of LY2510924 in small cell lung cancer demonstrated that a baseline CTC count of ≥6 was prognostic of shorter survival.
-
Tumor Hypoxia: The CXCR4/CXCL12 axis can be upregulated by hypoxia. Assessing tumor hypoxia can provide insights into the tumor microenvironment and potential resistance mechanisms.
| Table 4: Biomarkers of Cellular Processes | ||
| Biomarker | Methodology | Expected Effect of this compound |
| Ki-67 Proliferation Index | Immunohistochemistry (IHC) | Decrease in the percentage of Ki-67 positive cells. |
| Circulating Tumor Cells (CTCs) | Flow Cytometry, CellSearch® | Decrease in the number of CTCs. |
| Hypoxia Markers (e.g., HIF-1α, CAIX) | Immunohistochemistry (IHC), PET Imaging | Potential modulation of the hypoxic state, though direct effects of this compound are not well-documented. |
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 2. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Pharmacokinetic Profiles of MSX-122 and Other CXCR4 Inhibitors
This guide provides a detailed comparison of the pharmacokinetic properties of MSX-122 and other prominent C-X-C Motif Chemokine Receptor 4 (CXCR4) inhibitors. The data presented is curated from publicly available preclinical and clinical studies to serve as a resource for researchers, scientists, and drug development professionals.
Introduction to CXCR4 Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), play a crucial role in various physiological and pathological processes, including hematopoietic cell trafficking, inflammation, and cancer metastasis[1][2]. The therapeutic potential of targeting this axis has led to the development of numerous CXCR4 antagonists. Understanding the pharmacokinetic differences between these inhibitors is critical for optimizing their clinical application and for the development of new therapeutic agents.
This compound is a notable orally available, non-peptide, small-molecule antagonist of CXCR4[2][3]. It was developed to offer an improved pharmacokinetic profile over some earlier CXCR4 inhibitors[4]. This guide will compare the available pharmacokinetic data for this compound with other key CXCR4 inhibitors such as Plerixafor (AMD3100), Motixafortide (BKT140), Mavorixafor, and Burixafor.
Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of selected CXCR4 inhibitors. It is important to note that the dosing, administration routes, and patient populations can vary across studies, which may influence these values.
| Parameter | This compound | Plerixafor (AMD3100) | Motixafortide (BKT140) | Mavorixafor (AMD070) | Burixafor (TG-0054) |
| Administration Route | Oral | Subcutaneous (SC) | Subcutaneous (SC) | Oral | Intravenous (IV) |
| Time to Max. Conc. (Tmax) | Data not available from completed studies. A Phase I study was initiated. | 0.5 - 1 hour | 0.5 hours | 2.8 hours (median) | 5 minutes (mice); 0.26 - 0.30 hours (humans) |
| Bioavailability | Orally bioavailable | 87% (median, SC); Poor oral bioavailability | Data not available | Orally bioavailable | N/A (IV administration) |
| Protein Binding | Data not available | 58% | Data not available | >93% | Data not available |
| Volume of Distribution (Vd) | Data not available | 0.3 L/kg | Data not available | 768 L | Data not available |
| Metabolism | Data not available | Not metabolized | Data not available | Metabolized | Data not available |
| Elimination Half-life | Data not available | 3.5 - 5.3 hours | 0.69 hours (median) | Data not available | Data not available |
| Excretion | Data not available | Primarily renal; ~70% unchanged in urine | Rapid clearance | Data not available | Data not available |
Key Pharmacokinetic Differences and Insights
-
Route of Administration: A significant advantage of this compound is its oral bioavailability, which offers greater convenience and the potential for chronic dosing regimens compared to the subcutaneous or intravenous administration required for inhibitors like Plerixafor, Motixafortide, and Burixafor. Mavorixafor is another orally available CXCR4 inhibitor.
-
Absorption and Half-life: Plerixafor is rapidly absorbed after subcutaneous injection, reaching peak plasma concentrations within an hour, and has a relatively short half-life of 3 to 5 hours. Motixafortide also shows rapid absorption with a Tmax of 30 minutes but has a much shorter median terminal half-life of about 0.7 hours, indicating rapid clearance. The oral administration of Mavorixafor results in a longer median Tmax of 2.8 hours.
-
Metabolism and Excretion: Plerixafor is not metabolized and is primarily excreted unchanged by the kidneys. This reliance on renal clearance means that dose adjustments are necessary for patients with renal impairment. In contrast, Mavorixafor is known to be metabolized.
-
Mechanism of Action Nuances: this compound is described as a partial CXCR4 antagonist that interferes with the Gαi signaling pathway involved in cAMP modulation, but not the Gαq pathway that increases calcium flux. This selective pathway inhibition may offer a different safety and efficacy profile compared to broader antagonists.
Experimental Protocols
The determination of pharmacokinetic profiles involves a series of well-defined in vivo and analytical experiments. Below are generalized methodologies for key experiments cited in the evaluation of CXCR4 inhibitors.
In Vivo Pharmacokinetic Study in Animal Models
Objective: To determine the pharmacokinetic profile of a CXCR4 inhibitor following administration in a relevant animal model (e.g., mice, rats, or dogs).
Protocol:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a minimum of one week prior to the study.
-
Dosing: The test compound is formulated in a suitable vehicle.
-
For intravenous (IV) administration, the compound is typically administered as a bolus dose via a cannulated vein (e.g., tail vein in rodents).
-
For oral (PO) or subcutaneous (SC) administration, the compound is administered at a predetermined dose volume.
-
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored frozen until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Tmax, Cmax, elimination half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.
Bioanalytical Method Validation
Objective: To ensure the accuracy, precision, and reliability of the analytical method used to quantify the drug in biological matrices.
Protocol: The validation is typically performed according to regulatory guidelines and includes the assessment of:
-
Selectivity and Specificity: Ensuring that the method can differentiate the analyte from endogenous components in the matrix.
-
Calibration Curve: Establishing the relationship between the instrument response and known concentrations of the analyte.
-
Accuracy and Precision: Determining the closeness of the measured values to the true values and the degree of scatter in the data, respectively.
-
Recovery: Assessing the efficiency of the extraction process.
-
Matrix Effect: Evaluating the influence of the biological matrix on the ionization of the analyte.
-
Stability: Assessing the stability of the analyte in plasma under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified CXCR4 signaling pathway and points of inhibition.
Caption: General workflow for a preclinical pharmacokinetic study.
Conclusion
The landscape of CXCR4 inhibitors is diverse, with compounds exhibiting distinct pharmacokinetic profiles that influence their therapeutic potential and clinical development path. This compound stands out due to its oral route of administration, a desirable feature for long-term treatment regimens, particularly in oncology. While detailed human pharmacokinetic data for this compound is not yet fully available, its development highlights the ongoing effort to create CXCR4 antagonists with improved drug-like properties. In contrast, agents like Plerixafor and Motixafortide, administered via injection, have well-characterized, rapid-acting profiles suited for applications such as stem cell mobilization. This comparative guide serves as a foundational resource for understanding the pharmacokinetic nuances of different CXCR4 inhibitors. For further in-depth analysis and specific experimental details, consulting the primary literature is highly recommended.
References
Validating Msx-122 Activity with In Vivo Imaging: A Comparative Guide
This guide provides an objective comparison of in vivo imaging strategies to validate the activity of Msx-122, a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Designed for researchers, scientists, and drug development professionals, this document outlines the performance of radiolabeled this compound in comparison to other established CXCR4-targeting imaging agents, supported by experimental data and detailed protocols.
Introduction to this compound and CXCR4-Targeted Imaging
This compound is an orally bioavailable, partial antagonist of the CXCR4 receptor, which plays a critical role in cancer progression, metastasis, and inflammation.[1][2] It inhibits the binding of the natural ligand, CXCL12 (stromal cell-derived factor-1 or SDF-1), to CXCR4, thereby disrupting downstream signaling pathways that promote cell survival, proliferation, and migration.[2][3][4] The CXCL12/CXCR4 axis is a key therapeutic target, and its high expression in numerous tumors is often associated with poor prognosis.
Non-invasive in vivo imaging techniques, particularly Positron Emission Tomography (PET), are invaluable for validating the activity and target engagement of CXCR4 antagonists like this compound. By radiolabeling these molecules, researchers can visualize and quantify their distribution and binding to CXCR4-expressing tissues in real-time, providing crucial data on pharmacokinetics, pharmacodynamics, and therapeutic efficacy.
The CXCL12/CXCR4 Signaling Pathway and this compound's Mechanism of Action
The binding of CXCL12 to the G-protein coupled receptor (GPCR) CXCR4 initiates a cascade of intracellular signals. This primarily involves the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This and other downstream pathways, such as the activation of PI3K/Akt and MAPK/Erk, collectively promote cell chemotaxis, proliferation, and survival. This compound functions by binding to the CXCL12-binding site on CXCR4, specifically interfering with the Gαi-signaling pathway (cAMP modulation) without affecting the Gq-pathway (calcium flux), thereby blocking the key cellular responses induced by CXCL12.
Comparative Analysis of CXCR4-Targeted PET Imaging Agents
To validate the in vivo activity of this compound, a radiolabeled version, such as [¹⁸F]MSX-122F, can be used. Its performance can be benchmarked against other well-established CXCR4-targeted PET tracers. The table below summarizes quantitative data from preclinical and clinical studies for this compound and two common alternatives: [⁶⁴Cu]AMD3100 (Plerixafor) and [⁶⁸Ga]Pentixafor.
| Imaging Agent | Agent Type | Radionuclide | Tumor Model / Cancer Type | Quantitative Uptake Metric | Reported Value | Reference |
| [¹⁸F]MSX-122F | Small Molecule | Fluorine-18 | Orthotopic SCCHN Xenograft | %ID/g | 4.00 ± 0.28 | |
| [⁶⁴Cu]AMD3100 | Small Molecule | Copper-64 | Subcutaneous WM Xenograft | SUVmean | ~1.5 (at 4h) | |
| [⁶⁴Cu]AMD3100 | Small Molecule | Copper-64 | CXCR4+ Tumor Xenografts | T/B Ratio | 23-59 (at 1h) | |
| [⁶⁸Ga]Pentixafor | Peptide | Gallium-68 | Multiple Myeloma Xenograft | TBR | ~10-15 | |
| [⁶⁸Ga]Pentixafor | Peptide | Gallium-68 | Glioblastoma (Human) | SUVmax | 3.9 ± 2.0 | |
| [⁶⁸Ga]Pentixafor | Peptide | Gallium-68 | Head & Neck Cancer (Human) | SUVmax | 5.8 ± 2.6 | |
| [⁶⁸Ga]Pentixafor | Peptide | Gallium-68 | Breast Cancer (Human) | SUVmax | 7.26 ± 2.84 |
Abbreviations: %ID/g = Percentage of Injected Dose per gram of tissue; SUV = Standardized Uptake Value; T/B Ratio = Tumor-to-Blood Ratio; TBR = Tumor-to-Background Ratio; SCCHN = Squamous Cell Carcinoma of the Head and Neck; WM = Waldenström Macroglobulinemia.
Experimental Protocols and Methodologies
The validation of a CXCR4-targeted imaging agent follows a standardized workflow, from animal model preparation to image acquisition and analysis.
Protocol 1: In Vivo PET Imaging with [¹⁸F]MSX-122F
-
Radiolabeling: [¹⁸F]MSX-122F is synthesized via aromatic substitution on a precursor molecule using no-carrier-added [¹⁸F]fluoride.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are orthotopically implanted with CXCR4-positive human cancer cells (e.g., squamous cell carcinoma of the head and neck). Tumors are allowed to grow to a suitable size for imaging.
-
Imaging Procedure:
-
Mice are anesthetized (e.g., with isoflurane).
-
Approximately 4-8 MBq of [¹⁸F]MSX-122F is administered via tail vein injection.
-
Static PET scans are acquired at specific time points post-injection (e.g., 60 minutes). A CT scan is performed for anatomical co-registration.
-
To confirm specificity, a blocking study can be performed by co-injecting a surplus of non-radiolabeled this compound.
-
-
Data Analysis: PET/CT images are reconstructed. Regions of Interest (ROIs) are drawn over the tumor and reference tissues (e.g., muscle) to calculate tracer uptake, expressed as %ID/g or SUV.
Protocol 2: In Vivo PET Imaging with [⁶⁴Cu]AMD3100
-
Radiolabeling: Labeling is achieved by adding a solution of ⁶⁴CuCl₂ to AMD3100 in an ammonium acetate buffer at a controlled pH (e.g., 5.5). The reaction mixture is heated and then can be used after quality control.
-
Animal Model: Immunodeficient mice are subcutaneously or intratibially injected with CXCR4-expressing tumor cells (e.g., Waldenström Macroglobulinemia cells).
-
Imaging Procedure:
-
Anesthetized mice are injected via the tail vein with approximately 4-10 MBq of [⁶⁴Cu]AMD3100.
-
Static PET/CT scans are typically performed at 1 and 4 hours post-injection to monitor tracer uptake and clearance.
-
-
Data Analysis: Image analysis is performed as described above to determine SUV or %ID/g in tumors and other organs.
Protocol 3: In Vivo PET Imaging with [⁶⁸Ga]Pentixafor
-
Radiolabeling: [⁶⁸Ga]Pentixafor is typically synthesized using an automated module where ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator and reacted with the Pentixafor precursor.
-
Animal Model: Preclinical studies use immunodeficient mice with xenografts of human CXCR4-positive tumors (e.g., multiple myeloma). This tracer is also widely used in human patients.
-
Imaging Procedure:
-
Mice are injected intravenously with 2-3 MBq of [⁶⁸Ga]Pentixafor. Human subjects receive approximately 150-200 MBq.
-
Static, whole-body PET/CT imaging is performed approximately 60 minutes after tracer injection.
-
-
Data Analysis: Uptake in tumors and organs is quantified using SUVmax, SUVmean, and tumor-to-background ratios.
Logical Comparison of Imaging Agents
Choosing an appropriate imaging agent depends on several factors, including the research question, the required imaging characteristics, and logistical considerations. This compound, as a small molecule, offers potential advantages in terms of oral bioavailability and tissue penetration, though its development as an imaging agent is less advanced than peptide-based tracers like Pentixafor.
Conclusion
In vivo imaging is a powerful tool for validating the activity of the CXCR4 antagonist this compound. While preclinical data for radiolabeled this compound is still emerging, it shows promise for specific tumor targeting. A comparative analysis against established agents like [⁶⁴Cu]AMD3100 and [⁶⁸Ga]Pentixafor highlights the relative strengths and weaknesses of each approach. [⁶⁸Ga]Pentixafor currently stands out for its high-contrast imaging and clinical validation across multiple cancer types. Future studies directly comparing [¹⁸F]MSX-122F with these agents in the same tumor models will be essential to fully delineate its potential as a leading-edge tool for drug development and personalized medicine.
References
Critical Appraisal of Msx-122 Preclinical Study Results: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a critical appraisal of the preclinical data available for Msx-122, a small molecule antagonist of the CXCR4 receptor. Its performance is objectively compared with other notable CXCR4 antagonists, supported by available experimental data.
This compound has emerged as a promising orally available, non-peptide CXCR4 antagonist with potential applications in oncology.[1] Its mechanism of action centers on the disruption of the CXCL12/CXCR4 signaling axis, a key pathway implicated in tumor proliferation, survival, migration, and angiogenesis.[1] Preclinical studies have highlighted its anti-inflammatory and anti-metastatic properties. This guide will delve into the quantitative results from these studies, compare them with alternative CXCR4 inhibitors, and provide detailed experimental protocols for key assays.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the available quantitative data for this compound and its key competitors, providing a snapshot of their anti-cancer and anti-inflammatory activities in preclinical models.
Table 1: In Vitro Potency of CXCR4 Antagonists
| Compound | Target | IC50 (nM) | Cell Line | Assay Type |
| This compound | CXCR4 | ~10 | - | cAMP modulation |
| AMD3100 (Plerixafor) | CXCR4 | 44 | Jurkat T cells | Anti-HIV-1 activity |
| Motixafortide (BL-8040) | CXCR4 | 0.42 - 4.5 | - | - |
| BPRCX807 | CXCR4 | 1.8 | - | - |
| WZ811 | CXCR4 | - | - | - |
Table 2: In Vivo Anti-Metastatic and Anti-Tumor Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound | Breast Cancer Lung Metastasis (MDA-MB-231 cells) | 4 mg/kg, i.p., daily | Reduced metastatic area from 47.5% (control) to 13%[2] |
| AMD3100 (Plerixafor) | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | - | Enhanced tumor growth delay when combined with radiation (enhancement factor 1.5-1.8)[3] |
| BPRCX807 | Hepatocellular Carcinoma (Orthotopic HCA-1 & JHH-7 models) | - | 67% and 62% reduction in tumor volume, respectively. |
| WZ811 | Chronic Lymphocytic Leukemia (Xenograft model) | - | Exhibited tumor growth inhibition. |
Table 3: In Vivo Anti-Inflammatory Efficacy
| Compound | Model | Dosing Regimen | Key Findings |
| This compound | Carrageenan-induced paw edema | 10 mg/kg, i.p. | Blocks inflammation[4] |
| This compound | Bleomycin-induced lung fibrosis | 10 mg/kg, i.p. | Blocks lung fibrosis |
Pharmacokinetic Profiles
A crucial aspect of drug development is understanding the pharmacokinetic properties of a compound. The following table compares the available preclinical pharmacokinetic data for this compound and its alternatives.
Table 4: Preclinical Pharmacokinetic Parameters
| Compound | Species | Administration | Tmax (hr) | T1/2 (hr) | Bioavailability (%) |
| This compound | - | Oral | - | - | Orally bioavailable |
| AMD3100 (Plerixafor) | Mouse | Subcutaneous (5 mg/kg) | 0.25 | 0.75 | - |
| AMD3100 (Plerixafor) | Human | Subcutaneous | - | 3.6 | 87% |
| Motixafortide (BL-8040) | Human | Subcutaneous | 0.25 - 1.17 | ~2 | - |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.
CXCL12/CXCR4 Signaling Pathway
Caption: CXCL12 binding to CXCR4 activates downstream signaling pathways promoting cancer progression. This compound acts as an antagonist, blocking this interaction.
Experimental Workflow: In Vivo Breast Cancer Metastasis Model
Caption: Workflow for evaluating the anti-metastatic efficacy of this compound in a mouse model of breast cancer.
Detailed Experimental Protocols
In Vitro Cell Invasion Assay (MDA-MB-231)
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transwell Setup: 8.0 µm pore size polycarbonate membrane Transwell inserts are coated with Matrigel and placed in a 24-well plate.
-
Cell Seeding: Cells are serum-starved overnight, then seeded into the upper chamber of the Transwell inserts in a serum-free medium. The lower chamber contains a medium with 10% FBS as a chemoattractant.
-
Treatment: this compound or comparator compounds are added to the upper chamber at various concentrations.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of invaded cells is counted under a microscope in several random fields, and the percentage of invasion inhibition is calculated relative to the vehicle control.
In Vivo Mouse Model of Breast Cancer Lung Metastasis
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old, are used.
-
Cell Preparation: MDA-MB-231 cells are harvested, washed, and resuspended in sterile PBS at a concentration of 1x10^6 cells/100 µL.
-
Tumor Cell Inoculation: Mice are anesthetized, and 100 µL of the cell suspension is injected into the lateral tail vein.
-
Treatment: Treatment with this compound (e.g., 4 mg/kg, i.p., daily) or vehicle control is initiated one day after cell injection and continues for the duration of the study (e.g., 4-6 weeks).
-
Monitoring: Mice are monitored for signs of tumor burden and body weight is recorded regularly.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the lungs are harvested.
-
Quantification of Metastasis: The number of metastatic nodules on the lung surface is counted. Lungs are then fixed in Bouin's solution, and the metastatic area is quantified using histological analysis of H&E stained sections.
Carrageenan-Induced Paw Edema Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Treatment: Animals are pre-treated with this compound (e.g., 10 mg/kg, i.p.) or a reference anti-inflammatory drug (e.g., indomethacin) one hour before carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.
Critical Appraisal and Future Directions
The preclinical data for this compound demonstrates its potential as an anti-cancer and anti-inflammatory agent. Its oral bioavailability is a significant advantage over other CXCR4 antagonists that require parenteral administration. The in vivo data in a breast cancer metastasis model is particularly promising, showing a substantial reduction in metastatic burden.
However, a direct comparison with other CXCR4 antagonists is challenging due to the lack of head-to-head studies in the same preclinical models. While data exists for other antagonists in different cancer types, the variability in experimental design makes cross-study comparisons difficult. Furthermore, comprehensive pharmacokinetic and toxicology data for this compound in multiple species are needed to fully assess its drug-like properties.
Future preclinical research should focus on:
-
Direct comparative studies of this compound against other CXCR4 antagonists in standardized in vivo models of metastasis for various cancer types.
-
In-depth investigation of the downstream signaling effects of this compound to fully elucidate its mechanism of action.
-
Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to support its clinical development.
References
- 1. This compound: Is an effective small molecule CXCR4 antagonist in cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR4 antagonist AMD3100 enhances the response of MDA-MB-231 triple-negative breast cancer cells to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
Safety Operating Guide
Proper Disposal of Msx-122: A Guide for Laboratory Professionals
For immediate reference, treat Msx-122 as a hazardous chemical. Consult the Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound, a novel small molecule and partial CXCR4 antagonist, requires meticulous handling and disposal procedures due to its potential health and environmental hazards.[1][2][3][4] This guide provides essential safety and logistical information to support researchers, scientists, and drug development professionals in the proper management of this compound waste.
Understanding the Hazards of this compound
This compound is a research chemical with the CAS number 897657-95-3 and molecular formula C16H16N6.[1] A thorough understanding of its hazards is the first step in ensuring safe disposal.
Key Hazard Information:
-
Health Hazards:
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer).
-
May cause an allergic skin reaction (skin sensitizer).
-
Causes serious eye damage.
-
Suspected of causing genetic defects.
-
Suspected of damaging fertility or the unborn child.
-
Causes damage to organs.
-
Causes skin irritation.
-
-
Environmental Hazards:
-
May cause long-lasting harmful effects to aquatic life.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Identity | ||
| CAS Number | 897657-95-3 | |
| Molecular Formula | C16H16N6 | |
| Molecular Weight | 292.34 g/mol | |
| Physical Properties | ||
| Appearance | White solid powder | |
| Solubility | Soluble in DMSO, not in water. | |
| Toxicological Data | ||
| IC50 (CXCR4) | ~10 nM |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical to protect personnel and the environment. The following protocol outlines the necessary steps.
Experimental Protocol for this compound Waste Disposal:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
-
In case of potential aerosol generation, a respirator may be required. Consult your institution's EHS for specific recommendations.
-
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Do not mix with aqueous waste.
-
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Waste Container Labeling: All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" or "N1,N4-di-2-pyrimidinyl-1,4-benzenedimethanamine"
-
The specific hazards (e.g., "Toxic," "Environmental Hazard," "Sensitizer").
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure secondary containment is used to prevent spills.
-
Do not store incompatible waste types together.
-
-
Disposal Request:
-
Once the waste container is full, or if it has been in storage for a designated period (consult your EHS for specific time limits), submit a hazardous waste pickup request to your institution's EHS department.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Signaling Pathway and Disposal Workflow Diagrams
The following diagrams illustrate the biological context of this compound and the logical workflow for its proper disposal.
Caption: Signaling pathway of this compound as a partial antagonist of the CXCR4 receptor.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Msx-122
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Msx-122, a potent CXCR4 antagonist. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. According to the Safety Data Sheet (SDS), this compound can cause skin irritation, may lead to an allergic skin reaction, and can cause serious eye damage.[1] Furthermore, it may induce allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and is suspected of damaging fertility or the unborn child.[1]
A. Engineering Controls
Whenever possible, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
B. Personal Protective Equipment (PPE) Selection
A comprehensive PPE strategy is mandatory for handling this compound. The following table summarizes the required PPE based on the identified hazards.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing. | Protects against splashes and solid particles that can cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A disposable lab coat or coveralls. | Prevents skin irritation and potential allergic reactions upon contact.[1] Nitrile gloves offer good resistance to a range of chemicals.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if not handled in a fume hood. | Protects against inhalation, which can cause respiratory sensitization and other systemic effects. |
II. Operational Plan for Handling this compound
Adherence to a strict operational plan is crucial to mitigate the risks associated with this compound.
A. Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the workspace is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper, spatulas, and appropriate solvent.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of solid this compound on weighing paper within the fume hood. Avoid creating dust.
-
Dissolving: Transfer the weighed compound to a suitable container. This compound is soluble in DMSO. Add the solvent slowly to avoid splashing.
-
Storage: Once prepared, the solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 2 years or -20°C for up to 1 year.
B. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. Collect all contaminated materials in a sealed container.
-
Decontaminate: Decontaminate the area with a suitable cleaning agent.
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound is considered hazardous waste. It may cause long-lasting harmful effects to aquatic life.
-
Collection: All waste materials, including unused compound, contaminated PPE (gloves, lab coats), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The product must not be disposed of with household garbage and should not be allowed to reach the sewage system. Disposal must be carried out in accordance with official federal, state, and local regulations for chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
IV. Quantitative Data Summary
The following table provides a summary of the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 292.34 g/mol | |
| Formula | C16H16N6 | |
| IC50 | ~10 nM (for inhibiting CXCR4/CXCL12 actions) | |
| Solubility | In DMSO: 3 mg/mL (10.26 mM) to 9 mg/mL (30.78 mM) | |
| Appearance | Solid | |
| Purity | >98% |
V. Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
